molecular formula C44H80N7O17P3S B15546436 10-Methyldocosanoyl-CoA

10-Methyldocosanoyl-CoA

货号: B15546436
分子量: 1104.1 g/mol
InChI 键: XKKWQIZPDZGAFV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

10-Methyldocosanoyl-CoA is a useful research compound. Its molecular formula is C44H80N7O17P3S and its molecular weight is 1104.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C44H80N7O17P3S

分子量

1104.1 g/mol

IUPAC 名称

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 10-methyldocosanethioate

InChI

InChI=1S/C44H80N7O17P3S/c1-5-6-7-8-9-10-11-12-15-18-21-32(2)22-19-16-13-14-17-20-23-35(53)72-27-26-46-34(52)24-25-47-42(56)39(55)44(3,4)29-65-71(62,63)68-70(60,61)64-28-33-38(67-69(57,58)59)37(54)43(66-33)51-31-50-36-40(45)48-30-49-41(36)51/h30-33,37-39,43,54-55H,5-29H2,1-4H3,(H,46,52)(H,47,56)(H,60,61)(H,62,63)(H2,45,48,49)(H2,57,58,59)

InChI 键

XKKWQIZPDZGAFV-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

The Biological Significance of 10-Methyldocosanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: A comprehensive examination of the biological importance, metabolic pathways, and potential therapeutic relevance of 10-Methyldocosanoyl-CoA, a very long-chain branched fatty acyl-CoA.

Introduction

This compound is a complex lipid molecule belonging to the class of very long-chain branched-chain fatty acyl-CoAs. It is the activated form of 10-methyldocosanoic acid, a 23-carbon saturated fatty acid with a methyl group at the tenth carbon position. While direct research on this compound is limited, its structural characteristics place it at the intersection of two significant areas of lipid metabolism: very long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs). Understanding its biological significance requires an inferential approach, drawing upon the established roles and metabolic pathways of these related lipid classes.

VLCFAs, defined as fatty acids with 22 or more carbon atoms, are crucial components of cellular membranes, particularly in the nervous system, and are precursors for signaling molecules.[1][2][3] BCFAs are known to modulate membrane fluidity, influence metabolic pathways, and have been implicated in various physiological and pathological processes, including inflammation and insulin (B600854) resistance.

This technical guide will synthesize the current understanding of VLCFA and BCFA metabolism to build a comprehensive picture of the probable biological roles and metabolic fate of this compound. We will explore its likely biosynthetic and degradative pathways, the enzymes predicted to be involved, and its potential physiological and pathophysiological implications. Furthermore, we will outline established experimental protocols for the analysis of related molecules, which can be adapted for the study of this compound.

Predicted Biosynthesis of this compound

The synthesis of this compound is presumed to follow the general pathway for the elongation of fatty acids, which occurs primarily in the endoplasmic reticulum. This process involves a cycle of four enzymatic reactions that sequentially add two-carbon units from malonyl-CoA to a pre-existing acyl-CoA primer.

The likely precursor for the elongation process leading to 10-methyldocosanoic acid is a shorter methyl-branched fatty acid. The initial methyl branch is likely introduced by utilizing a branched-chain amino acid-derived primer, such as isobutyryl-CoA (from valine), isovaleryl-CoA (from leucine), or 2-methylbutyryl-CoA (from isoleucine), in the initial stages of fatty acid synthesis. Subsequent elongation cycles would then extend this branched-chain primer.

The key enzymes involved in the elongation of very long-chain fatty acids are the Elongation of Very Long Chain Fatty Acids (ELOVL) proteins . There are seven known ELOVL elongases in mammals (ELOVL1-7), each with distinct substrate specificities for the chain length and degree of saturation of the fatty acyl-CoA. Given the 23-carbon length of 10-methyldocosanoic acid, it is plausible that ELOVL1, ELOVL3, or ELOVL7 , which are known to be involved in the synthesis of VLCFAs, play a role in its elongation.

Once the 23-carbon fatty acid, 10-methyldocosanoic acid, is synthesized, it must be activated to its CoA thioester to participate in metabolic pathways. This activation is catalyzed by acyl-CoA synthetases (ACSs) . Specifically, very long-chain acyl-CoA synthetases (ACSVLs) are responsible for activating VLCFAs. It is therefore highly probable that an ACSVL is responsible for the conversion of 10-methyldocosanoic acid to this compound.

Biosynthesis_of_this compound cluster_synthesis Endoplasmic Reticulum cluster_activation Cytosol / ER Membrane Branched-Chain_Primer Branched-Chain Acyl-CoA Primer (e.g., Isobutyryl-CoA) Elongation_Cycles Fatty Acid Elongation Cycles (ELOVL enzymes) Branched-Chain_Primer->Elongation_Cycles + Malonyl-CoA + NADPH 10-Methyldocosanoic_Acid 10-Methyldocosanoic Acid Elongation_Cycles->10-Methyldocosanoic_Acid ACSVL Very Long-Chain Acyl-CoA Synthetase (ACSVL) 10-Methyldocosanoic_Acid->ACSVL + ATP + CoASH This compound This compound ACSVL->this compound AMP + PPi

Figure 1: Predicted biosynthetic pathway of this compound.

Predicted Catabolism of this compound

The degradation of very long-chain and branched-chain fatty acids primarily occurs in peroxisomes via β-oxidation.[4][5][6][7][8] Due to its structure, this compound is expected to be a substrate for the peroxisomal β-oxidation pathway. The methyl branch at the 10th carbon is positioned at an even-numbered carbon from the carboxyl end, which means that standard β-oxidation can proceed until it reaches the vicinity of the branch point.

The peroxisomal β-oxidation pathway involves a series of enzymatic reactions that shorten the acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA (or propionyl-CoA in the case of odd-chain fatty acids) and a shortened acyl-CoA. The presence of the methyl group in this compound will likely require the action of specific enzymes to bypass this branch. For a methyl group at an even-numbered carbon, the pathway would likely involve an α-oxidation step to remove one carbon, allowing β-oxidation to resume.

The shortened acyl-CoA products from peroxisomal β-oxidation can then be transported to the mitochondria for complete oxidation to CO2 and H2O, generating ATP.

Catabolism_of_this compound cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion 10-MD-CoA This compound Beta_Oxidation_1 β-Oxidation Cycles 10-MD-CoA->Beta_Oxidation_1 Branched_Intermediate Branched-Chain Acyl-CoA Intermediate Beta_Oxidation_1->Branched_Intermediate Produces Acetyl-CoA Alpha_Oxidation α-Oxidation Branched_Intermediate->Alpha_Oxidation Shortened_Acyl_CoA Shortened Acyl-CoA Alpha_Oxidation->Shortened_Acyl_CoA Removes one carbon Mito_Beta_Oxidation β-Oxidation Shortened_Acyl_CoA->Mito_Beta_Oxidation Propionyl_CoA Propionyl-CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle via Succinyl-CoA Mito_Beta_Oxidation->TCA_Cycle Produces Acetyl-CoA ATP ATP TCA_Cycle->ATP

Figure 2: Predicted catabolic pathway of this compound.

Potential Biological Roles and Significance

Based on the functions of related lipids, this compound could have several important biological roles:

  • Structural Component of Membranes: As a VLCFA derivative, 10-methyldocosanoic acid, the precursor to this compound, may be incorporated into cellular membranes, particularly in specialized tissues like the nervous system, skin, and retina. The methyl branch would influence membrane fluidity and organization.

  • Signaling Molecule Precursor: VLCFAs can be precursors to signaling lipids. It is conceivable that 10-methyldocosanoic acid could be released from membranes and converted to signaling molecules that modulate cellular processes.

  • Metabolic Regulation: Branched-chain fatty acids have been shown to influence lipid and glucose metabolism.[9] this compound or its derivatives could potentially act as signaling molecules or allosteric regulators of enzymes involved in metabolic pathways.

  • Interaction with Nuclear Receptors: Long-chain and branched-chain fatty acids and their CoA esters are known ligands for nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs). These interactions can regulate the expression of genes involved in lipid metabolism and inflammation.

Quantitative Data

Direct quantitative data for this compound in biological tissues is not currently available in the scientific literature. However, the concentrations of other very long-chain acyl-CoAs have been measured in various tissues using mass spectrometry-based methods. The table below presents representative data for related acyl-CoAs to provide a contextual framework for the likely abundance of this compound.

Acyl-CoA SpeciesTissueConcentration (pmol/mg tissue)Reference Method
C22:0-CoAMouse Liver~0.1LC-MS/MS
C24:0-CoAMouse Liver~0.05LC-MS/MS
C26:0-CoAMouse Brain~0.02LC-MS/MS
Branched-Chain Acyl-CoAs (C4-C5)Rat Liver0.1 - 1.0LC-MS/MS

Note: The values presented are approximate and can vary significantly based on the organism, physiological state, and analytical method used.

Experimental Protocols

While specific protocols for this compound are not established, methodologies for the analysis of other very long-chain and branched-chain acyl-CoAs are well-documented and can be adapted.

Extraction of Acyl-CoAs from Biological Samples

Objective: To isolate acyl-CoA species from tissues or cells while minimizing degradation.

Methodology:

  • Tissue Homogenization: Flash-freeze the tissue sample in liquid nitrogen. Homogenize the frozen tissue in a suitable extraction solvent, typically an acidic solution (e.g., 10% trichloroacetic acid or perchloric acid) to precipitate proteins and inactivate acyl-CoA hydrolases.

  • Solid-Phase Extraction (SPE): Centrifuge the homogenate to pellet the protein precipitate. The supernatant containing the acyl-CoAs is then loaded onto a C18 SPE cartridge.

  • Washing: Wash the cartridge with an aqueous solution to remove polar contaminants.

  • Elution: Elute the acyl-CoAs from the cartridge using an organic solvent, such as methanol (B129727) or acetonitrile (B52724).

  • Solvent Evaporation: Evaporate the eluent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the analytical method (e.g., the initial mobile phase for LC-MS).

Acyl-CoA_Extraction_Workflow Sample Biological Sample (Tissue or Cells) Homogenization Homogenization in Acidic Solvent Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation SPE Solid-Phase Extraction (C18) Centrifugation->SPE Supernatant Washing Wash Cartridge SPE->Washing Elution Elute Acyl-CoAs Washing->Elution Evaporation Evaporate to Dryness Elution->Evaporation Reconstitution Reconstitute for Analysis Evaporation->Reconstitution

Figure 3: General workflow for the extraction of acyl-CoAs.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To separate and quantify this compound.

Methodology:

  • Chromatographic Separation: Use a reverse-phase liquid chromatography (LC) system with a C18 or C8 column to separate the acyl-CoAs based on their hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol) is typically employed.

  • Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

  • Detection Mode: Acyl-CoAs are typically detected in positive ion mode.

  • Quantification: Quantification is achieved using multiple reaction monitoring (MRM). This involves selecting the precursor ion (the molecular ion of this compound) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. A stable isotope-labeled internal standard of a similar acyl-CoA is used for accurate quantification. The characteristic neutral loss of 507 Da from the precursor ion is a common fragmentation pattern for acyl-CoAs and can be used for their identification.[10][11]

Conclusion and Future Directions

This compound represents a fascinating yet understudied molecule at the crossroads of very long-chain and branched-chain fatty acid metabolism. Based on our current understanding of these pathways, it is likely involved in maintaining the structural integrity of cellular membranes and may play a role in cellular signaling and metabolic regulation.

Future research should focus on several key areas:

  • Confirmation of Existence: Direct detection and quantification of this compound in various biological tissues are necessary to confirm its presence and determine its physiological concentrations.

  • Identification of Biosynthetic and Degradative Enzymes: In vitro and in vivo studies are needed to identify the specific ELOVL and ACSVL enzymes responsible for its synthesis and the peroxisomal enzymes involved in its degradation.

  • Elucidation of Biological Functions: Cellular and animal models can be used to investigate the specific roles of this compound in health and disease, particularly in the context of neurological disorders, skin diseases, and metabolic syndromes where VLCFAs and BCFAs are known to be important.

  • Development of Analytical Standards: The chemical synthesis of 10-methyldocosanoic acid and this compound is crucial for their use as analytical standards to enable accurate quantification and further biological studies.

By addressing these research questions, a clearer understanding of the biological significance of this compound will emerge, potentially revealing new insights into lipid metabolism and its role in human health and disease.

References

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and databases, specific information regarding 10-Methyldocosanoyl-CoA and its direct link to lipid signaling pathways remains elusive. This particular long-chain branched-chain fatty acyl-CoA does not appear in published research, suggesting it may be a novel, rare, or perhaps theoretical molecule. Consequently, a detailed technical guide on its specific roles, associated quantitative data, and experimental protocols cannot be compiled at this time.

While direct evidence is absent, we can extrapolate potential characteristics and research avenues based on the current understanding of similar molecules, specifically other branched-chain fatty acids (BCFAs) and their activated CoA esters. BCFAs are a diverse class of lipids found in various organisms, from bacteria to mammals, and are known to play roles in maintaining membrane fluidity and participating in cellular signaling.

Potential Biological Context and Research Directions

The structure of this compound—a 22-carbon chain with a methyl group at the 10th position, activated with Coenzyme A—suggests several potential areas of investigation for researchers and drug development professionals.

Biosynthesis and Metabolism

The biosynthetic pathway for this compound is likely to involve a multi-step enzymatic process. Drawing parallels from the synthesis of other methyl-branched fatty acids, such as 10-methyl stearic acid, a putative pathway could involve the methylation of a long-chain unsaturated fatty acid precursor, followed by reduction and subsequent activation to its CoA ester.

A hypothetical biosynthetic workflow is presented below:

G Hypothetical Biosynthesis of this compound cluster_0 Precursor Activation & Modification cluster_1 CoA Esterification Docosenoyl-ACP Docosenoyl-ACP 10-Methyl-docosenoyl-ACP 10-Methyl-docosenoyl-ACP Docosenoyl-ACP->10-Methyl-docosenoyl-ACP Methyltransferase (SAM as methyl donor) 10-Methyldocosanoyl-ACP 10-Methyldocosanoyl-ACP 10-Methyl-docosenoyl-ACP->10-Methyldocosanoyl-ACP Reductase (NADPH) 10-Methyldocosanoic_Acid 10-Methyldocosanoic Acid 10-Methyldocosanoyl-ACP->10-Methyldocosanoic_Acid Thioesterase This compound This compound 10-Methyldocosanoic_Acid->this compound Acyl-CoA Synthetase (ATP, CoA-SH)

Caption: Hypothetical biosynthetic pathway for this compound.

Potential Role in Lipid Signaling

Acyl-CoAs are central intermediates in lipid metabolism and can act as signaling molecules themselves or as precursors for more complex signaling lipids. Given that other fatty acids are known to activate nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), it is plausible that this compound or its free fatty acid form could modulate the activity of these or other transcription factors involved in lipid homeostasis.

A potential signaling cascade could involve the following steps:

G Potential Signaling Role of 10-Methyldocosanoic Acid cluster_nucleus Nucleus 10-MDCoA This compound 10-MDA 10-Methyldocosanoic Acid 10-MDCoA->10-MDA Thioesterase PPAR PPARα/γ/δ 10-MDA->PPAR Ligand Binding RXR RXR PPAR->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding Target_Genes Target Gene Expression (e.g., Fatty Acid Oxidation Genes) PPRE->Target_Genes Transcriptional Regulation Biological_Response Biological Response (e.g., Altered Lipid Metabolism) Target_Genes->Biological_Response

Caption: Hypothetical PPAR-mediated signaling by 10-methyldocosanoic acid.

Future Experimental Approaches

To elucidate the role of this compound, a multi-faceted experimental approach would be necessary.

Synthesis and Characterization

The first step would be the chemical synthesis of 10-methyldocosanoic acid and its subsequent enzymatic conversion to this compound. This would provide the necessary standards for analytical methods and for use in biological assays.

Analytical Methodologies

Advanced analytical techniques would be crucial for the detection and quantification of this molecule in biological samples. A suggested workflow for analysis is outlined below:

G Analytical Workflow for this compound Sample Biological Sample (Tissue, Cells) Extraction Lipid Extraction Sample->Extraction Hydrolysis Alkaline Hydrolysis (to release free fatty acids) Extraction->Hydrolysis Derivatization Derivatization (e.g., to FAMEs) Hydrolysis->Derivatization Analysis LC-MS/MS or GC-MS Analysis Derivatization->Analysis Quantification Quantification (using synthetic standard) Analysis->Quantification

Potential In Vivo Enzymatic Synthesis of 10-Methyldocosanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential in vivo enzymatic synthesis of 10-Methyldocosanoyl-CoA, a novel branched-chain fatty acyl-CoA. While a definitive pathway has not been fully elucidated in mammalian systems, this document proposes a hypothetical biosynthetic route based on established principles of fatty acid metabolism. We detail the key enzymatic steps, including de novo fatty acid synthesis, a putative mid-chain methylation event, subsequent elongation to a C22 backbone, and final CoA ligation. This guide provides in-depth, theoretical experimental protocols for investigating this proposed pathway, including enzyme characterization, substrate specificity assays, and methods for the detection and quantification of the target molecule. Furthermore, we present signaling pathway and workflow diagrams using the DOT language for clear visualization of the complex biological processes. The information herein is intended to serve as a foundational resource for researchers aiming to explore the metabolism and potential physiological roles of mid-chain branched very-long-chain fatty acids.

Introduction

Branched-chain fatty acids (BCFAs) are increasingly recognized for their diverse biological roles, influencing membrane fluidity, cell signaling, and metabolic regulation.[1] While the biosynthesis of iso- and anteiso-BCFAs from branched-chain amino acid catabolism is relatively well-understood, the origins of mid-chain methylated fatty acids in mammals remain largely unexplored.[2] this compound, a C22 very-long-chain fatty acyl-CoA with a methyl group at the C10 position, represents a structurally unique lipid molecule with unknown physiological functions. Its synthesis would require a departure from canonical fatty acid metabolism. This guide outlines a plausible, albeit hypothetical, enzymatic pathway for its in vivo production and provides a research framework for its validation.

Proposed Biosynthetic Pathway of this compound

We propose a four-stage pathway for the synthesis of this compound:

  • De Novo Synthesis of a Precursor Fatty Acid: The pathway likely initiates with the de novo synthesis of a medium to long-chain fatty acid by Fatty Acid Synthase (FASN).

  • C10-Methylation: A key hypothetical step involves the methylation of this precursor fatty acid at the C10 position by a putative methyltransferase, utilizing S-adenosylmethionine (SAM) as the methyl donor.[3]

  • Elongation to a C22 Backbone: The resulting 10-methyl fatty acid would then be elongated to a 22-carbon chain by the action of fatty acid elongase (ELOVL) enzymes.[2]

  • Activation to Acyl-CoA: Finally, the 10-methyldocosanoic acid is activated to its CoA ester, this compound, by a long-chain acyl-CoA synthetase (ACSL).

Figure 1: Proposed biosynthetic pathway for this compound.

Key Enzymes and Their Potential Roles

Fatty Acid Synthase (FASN)

FASN is a multi-enzyme protein that catalyzes the synthesis of palmitate (a C16 fatty acid) from acetyl-CoA and malonyl-CoA. While FASN typically produces straight-chain fatty acids, it can utilize branched-chain primers.[2] In our proposed pathway, FASN would synthesize the initial fatty acid chain that undergoes methylation.

Putative C10-Methyltransferase

This is the most speculative and critical enzyme in the pathway. We hypothesize the existence of a novel S-adenosylmethionine (SAM)-dependent methyltransferase that exhibits specificity for a long-chain fatty acid or acyl-CoA substrate, catalyzing the addition of a methyl group at the C10 position. While mid-chain fatty acid methyltransferases are known in bacteria, their existence and function in mammals are yet to be established.[4]

Fatty Acid Elongases (ELOVLs)

Mammals possess a family of seven ELOVL enzymes (ELOVL1-7) that are responsible for elongating fatty acids beyond the C16 length produced by FASN.[5] ELOVL3 and ELOVL6 have been shown to elongate branched-chain fatty acids, suggesting that a 10-methylated fatty acid could be a substrate for these or other ELOVLs to reach the C22 length of docosanoic acid.[2]

Long-Chain Acyl-CoA Synthetases (ACSLs)

ACSLs catalyze the activation of long-chain fatty acids to their corresponding acyl-CoAs, a necessary step for their participation in metabolic pathways. These enzymes exhibit broad substrate specificity, and it is plausible that an ACSL isoform could activate 10-methyldocosanoic acid to this compound.

Quantitative Data Summary

As the in vivo synthesis of this compound is currently hypothetical, no direct quantitative data exists. The following table presents hypothetical kinetic parameters for the key enzymes, based on known values for similar enzymes acting on related substrates. These values should be determined experimentally.

EnzymeSubstrate(s)Hypothetical KmHypothetical kcatData Source Basis
Putative C10-MethyltransferasePalmitoyl-CoA, SAM5-50 µM0.1-5 min-1Based on other SAM-dependent methyltransferases.
ELOVL310-Methylstearoyl-CoA10-100 µM1-10 nmol/mg/minExtrapolated from data on branched-chain substrates.[2]
ACSL110-Methyldocosanoic Acid1-20 µM5-50 nmol/mg/minBased on specificity for very-long-chain fatty acids.

Experimental Protocols

Identification and Characterization of a Putative C10-Methyltransferase

This protocol outlines a strategy to identify and characterize the hypothesized enzyme responsible for C10 methylation.

G cluster_workflow Workflow for C10-Methyltransferase Identification cluster_assay A Bioinformatic Screen: Identify candidate methyltransferase genes B Gene Cloning and Expression: Clone candidates into an expression vector A->B C Protein Purification: Purify recombinant methyltransferase proteins B->C D In Vitro Methyltransferase Assay C->D E Substrate Incubation: Incubate purified enzyme with a fatty acid substrate (e.g., oleoyl-CoA) and [3H]-SAM F Lipid Extraction and Analysis: Extract lipids and analyze by TLC and autoradiography E->F G Product Identification: Identify methylated product by GC-MS F->G H Kinetic Analysis: Determine Km and kcat for the identified enzyme G->H

Figure 2: Experimental workflow for identifying a C10-methyltransferase.

Methodology:

  • Bioinformatic Analysis: Perform a search of mammalian genomes for uncharacterized S-adenosylmethionine-dependent methyltransferases, particularly those with predicted lipid-binding domains.

  • Gene Cloning and Expression: Synthesize or PCR-amplify the coding sequences of candidate genes and clone them into a suitable expression vector (e.g., pET vector for E. coli expression or a mammalian expression vector).

  • Recombinant Protein Expression and Purification: Express the candidate proteins in a suitable host and purify them using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • In Vitro Methyltransferase Assay:

    • Prepare a reaction mixture containing the purified enzyme, a potential fatty acid substrate (e.g., oleic acid or palmitic acid), and radiolabeled S-adenosyl-[methyl-3H]methionine ([3H]-SAM) in a suitable buffer.

    • Incubate the reaction at 37°C for a defined period.

    • Stop the reaction and extract the lipids using a Bligh-Dyer or Folch extraction.

    • Analyze the lipid extract by thin-layer chromatography (TLC) and autoradiography to detect the incorporation of the radiolabel into a lipid species.

  • Product Identification: For active enzymes, scale up the reaction with non-radiolabeled SAM. Analyze the lipid product by gas chromatography-mass spectrometry (GC-MS) to confirm its identity as a 10-methyl fatty acid.

  • Kinetic Analysis: Determine the Michaelis-Menten kinetics (Km and kcat) for the purified enzyme with its identified substrate.

Elongase Activity Assay with a 10-Methylated Substrate

This protocol is designed to test the ability of ELOVL enzymes to elongate a 10-methyl fatty acid.

Methodology:

  • Substrate Synthesis: Chemically synthesize 10-methylpalmitic acid as a substrate.

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transiently transfect separate batches of cells with expression vectors for each of the seven human ELOVL enzymes.

  • Microsome Preparation: Harvest the cells and prepare microsomal fractions, which contain the ELOVL enzymes.

  • Elongase Assay:

    • Incubate the microsomal preparations with 10-methylpalmitoyl-CoA (synthesized from the free fatty acid), malonyl-CoA, and NADPH.

    • Incubate at 37°C.

    • Saponify the reaction mixture, extract the fatty acids, and methylate them to form fatty acid methyl esters (FAMEs).

  • Analysis: Analyze the FAMEs by GC-MS to identify and quantify the elongated 10-methyl fatty acid products (e.g., 10-methylstearic acid, 10-methylarachidic acid).

Detection and Quantification of this compound in Biological Samples

This protocol describes a method for the sensitive detection of the target molecule in tissues.

G cluster_workflow Workflow for Acyl-CoA Analysis A Tissue Homogenization: Homogenize tissue samples in an extraction buffer B Solid-Phase Extraction: Extract acyl-CoAs using a solid-phase extraction column A->B C LC-MS/MS Analysis: Separate and detect acyl-CoAs by liquid chromatography-tandem mass spectrometry B->C D Quantification: Quantify this compound using a synthesized standard and multiple reaction monitoring (MRM) C->D

Figure 3: Workflow for the analysis of this compound.

Methodology:

  • Standard Synthesis: Chemically synthesize authentic this compound to serve as a standard for identification and quantification.

  • Sample Preparation:

    • Harvest tissues of interest (e.g., adipose tissue, liver) and immediately freeze them in liquid nitrogen.

    • Homogenize the tissue in an appropriate extraction buffer containing antioxidants and protease inhibitors.

  • Acyl-CoA Extraction: Extract the acyl-CoAs from the tissue homogenate using solid-phase extraction.

  • LC-MS/MS Analysis:

    • Analyze the extracted acyl-CoAs using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

    • Develop a multiple reaction monitoring (MRM) method for the specific detection and quantification of this compound based on its unique parent and fragment ion masses, as determined from the synthesized standard.[6]

  • Quantification: Quantify the amount of this compound in the biological samples by comparing its peak area to a standard curve generated with the synthesized standard.

Conclusion

The in vivo enzymatic synthesis of this compound in mammals is a compelling, yet unproven, hypothesis. This technical guide provides a scientifically grounded framework for its investigation, proposing a plausible biosynthetic pathway and detailing the necessary experimental protocols to validate it. The identification of such a pathway would open new avenues of research into the biological roles of mid-chain branched very-long-chain fatty acids and their potential implications in health and disease. The methodologies outlined here offer a roadmap for researchers to explore this novel area of lipid metabolism.

References

The Interaction of 10-Methyldocosanoyl-CoA with Acyl-CoA Binding Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acyl-CoA binding proteins (ACBPs) are crucial intracellular carriers of acyl-CoA esters, playing a vital role in lipid metabolism, gene regulation, and various cellular signaling pathways. While the interaction of ACBPs with common straight-chain acyl-CoAs is well-documented, the binding characteristics and functional implications of their interaction with branched-chain acyl-CoAs, such as 10-Methyldocosanoyl-CoA, remain largely unexplored. This technical guide provides an in-depth overview of the current understanding of ACBP-acyl-CoA interactions, drawing parallels from studies on long-chain and modified acyl-CoAs to infer the potential behavior of this compound. The guide summarizes available quantitative binding data, details established experimental protocols for characterizing these interactions, and visualizes the known signaling pathways involving ACBPs. This document aims to serve as a foundational resource for researchers investigating the role of novel or less-common acyl-CoAs in cellular physiology and disease.

Disclaimer: Direct experimental data on the interaction of this compound with acyl-CoA binding proteins is not currently available in the public domain. The information presented herein is based on the established principles of ACBP-ligand interactions and data from analogous long-chain and modified acyl-CoA esters.

Introduction to Acyl-CoA Binding Proteins (ACBPs)

Acyl-CoA binding proteins are a family of small, highly conserved intracellular proteins that bind to acyl-CoA esters with high affinity and specificity.[1] These proteins are essential for the proper trafficking and management of the intracellular acyl-CoA pool, which consists of activated fatty acids that are central to numerous metabolic processes.

Key Functions of ACBPs:

  • Intracellular Acyl-CoA Transport: ACBPs facilitate the movement of acyl-CoA molecules between different cellular compartments and enzymes.[2]

  • Acyl-CoA Pool Formation and Maintenance: They help in maintaining a protected and accessible pool of acyl-CoAs within the cell.

  • Protection from Hydrolysis: ACBPs shield acyl-CoA esters from non-specific hydrolysis by cellular enzymes.[1]

  • Modulation of Enzyme Activity: By regulating the local concentration of free acyl-CoAs, ACBPs can influence the activity of enzymes involved in lipid metabolism.[2]

  • Gene Regulation: Acyl-CoA esters can act as signaling molecules, and ACBPs are implicated in mediating their effects on gene expression.

The binding of an acyl-CoA molecule to an ACBP is a critical event that dictates its fate within the cell. The specificity of this interaction is determined by the structural features of both the acyl-CoA and the binding pocket of the ACBP.

Quantitative Analysis of ACBP-Acyl-CoA Interactions

The binding affinity of various acyl-CoA esters to different ACBPs has been quantified using techniques such as Isothermal Titration Calorimetry (ITC). While specific data for this compound is unavailable, the following tables summarize the dissociation constants (Kd) for a range of straight-chain acyl-CoAs with different ACBPs. This data provides a reference for the expected affinity of long-chain acyl-CoAs. The presence of a methyl branch in this compound may influence its binding affinity, potentially altering the fit within the ACBP binding pocket.

Table 1: Binding Affinities of Various Acyl-CoA Esters to Bovine Acyl-CoA Binding Protein (ACBP)

Acyl-CoA EsterChain LengthDissociation Constant (Kd)Experimental Method
Octanoyl-CoAC8:0(0.24 +/- 0.02) x 10⁻⁶ MTitration Microcalorimetry
Dodecanoyl-CoAC12:0(0.65 +/- 0.2) x 10⁻⁸ MTitration Microcalorimetry
Hexadecanoyl-CoAC16:0(0.45 +/- 0.2) x 10⁻¹³ MTitration Microcalorimetry

Data sourced from Rasmussen et al. (1994).[3]

Table 2: Binding Affinities of Acyl-CoA Esters to Recombinant Arabidopsis thaliana ACBP6 (AtACBP6)

Acyl-CoA EsterChain LengthDissociation Constant (Kd)
Palmitoyl-CoAC16:0Nanomolar Range
Stearoyl-CoAC18:0Nanomolar Range

Qualitative data suggests strong binding in the nanomolar range as determined by Isothermal Titration Calorimetry.[4]

Table 3: Binding Affinities of Acyl-CoA Esters to Recombinant Arabidopsis thaliana ACBP3 ((His)6-AtACBP3)

Acyl-CoA EsterChain LengthDissociation Constant (Kd)
Medium-chain acyl-CoA esters-Micromolar Range
Long-chain acyl-CoA esters-Micromolar Range

Data indicates binding in the micromolar range as determined by Isothermal Titration Calorimetry analysis.[4]

Experimental Protocols for Studying ACBP-Acyl-CoA Interactions

Characterizing the interaction between a novel acyl-CoA, such as this compound, and an ACBP requires robust and sensitive biophysical techniques. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two of the most powerful and commonly used methods.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand (acyl-CoA) to a macromolecule (ACBP). This technique allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS) in a single experiment.[5]

Detailed Methodology for ITC:

  • Protein and Ligand Preparation:

    • Express and purify the recombinant ACBP of interest to homogeneity.

    • Synthesize or acquire high-purity this compound.

    • Prepare a buffer solution in which both the protein and the ligand are stable and soluble. A common buffer is phosphate-buffered saline (PBS) or Tris-HCl at a physiological pH.

    • Dialyze both the ACBP and the acyl-CoA against the same buffer to minimize heat signals from buffer mismatch.

    • Accurately determine the concentrations of the ACBP and this compound solutions using a reliable method (e.g., UV-Vis spectroscopy for protein, and a specific assay for the acyl-CoA).

  • ITC Experiment Setup:

    • Degas both solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter cell.

    • Load the ACBP solution into the sample cell of the ITC instrument.

    • Load the this compound solution into the titration syringe. The concentration of the acyl-CoA in the syringe should typically be 10-20 times higher than the ACBP concentration in the cell.

    • Set the experimental parameters, including the cell temperature (e.g., 25°C or 30°C), stirring speed, and injection volume.[4][5]

  • Data Acquisition and Analysis:

    • Perform a series of injections of the this compound solution into the ACBP solution.

    • The instrument measures the heat released or absorbed after each injection.

    • The raw data is a series of heat-flow peaks corresponding to each injection.

    • Integrate the peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

ITC_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. ITC Experiment cluster_analysis 3. Data Analysis P_prep Purify ACBP Buffer_prep Prepare & Dialyze in identical buffer P_prep->Buffer_prep L_prep Synthesize/ Acquire This compound L_prep->Buffer_prep Conc_det Determine Concentrations Buffer_prep->Conc_det Degas Degas Samples Conc_det->Degas Load_cell Load ACBP into Sample Cell Degas->Load_cell Load_syringe Load Acyl-CoA into Titration Syringe Degas->Load_syringe Run_ITC Run Titration Load_cell->Run_ITC Load_syringe->Run_ITC Raw_data Acquire Raw Data (Heat Flow vs. Time) Run_ITC->Raw_data Integration Integrate Peaks (Heat per Injection) Raw_data->Integration Isotherm Plot Binding Isotherm (kcal/mol vs. Molar Ratio) Integration->Isotherm Fitting Fit Data to Binding Model Isotherm->Fitting Params Determine Kd, n, ΔH, ΔS Fitting->Params

Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.
Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (in solution) to a ligand immobilized on a sensor chip in real-time.[6] This method can determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Detailed Methodology for SPR:

  • Ligand Immobilization:

    • Select a suitable sensor chip. For ACBP, which is a soluble protein, a carboxymethylated dextran (B179266) chip (e.g., CM5) is commonly used for amine coupling.

    • Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Inject the purified ACBP over the activated surface to allow for covalent immobilization via primary amine groups. The amount of immobilized protein should be optimized to avoid mass transport limitations.

    • Deactivate any remaining active groups on the surface using ethanolamine.

  • Analyte Binding Analysis:

    • Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP). The buffer should contain a low concentration of a non-ionic surfactant to prevent non-specific binding.

    • Inject the different concentrations of the acyl-CoA over the immobilized ACBP surface and a reference flow cell (without immobilized ACBP or with an irrelevant protein).

    • The binding is monitored in real-time as a change in the resonance signal (measured in Resonance Units, RU).

    • After each injection, allow for a dissociation phase where the running buffer flows over the chip to monitor the dissociation of the acyl-CoA.

    • If necessary, inject a regeneration solution to remove any remaining bound acyl-CoA and prepare the surface for the next injection. The regeneration solution must be chosen carefully to not denature the immobilized ACBP.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are corrected by subtracting the signal from the reference flow cell.

    • The association and dissociation phases of the sensorgrams are fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the ka and kd values.

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.

SPR_Workflow cluster_immob 1. Ligand Immobilization cluster_binding 2. Binding Analysis cluster_analysis 3. Data Analysis Chip_prep Select & Activate Sensor Chip Immobilize Immobilize ACBP onto Chip Surface Chip_prep->Immobilize Deactivate Deactivate Remaining Active Groups Immobilize->Deactivate Analyte_prep Prepare Serial Dilutions of this compound Deactivate->Analyte_prep Inject Inject Acyl-CoA over Chip Surface Analyte_prep->Inject Dissociate Monitor Dissociation Inject->Dissociate Regenerate Regenerate Chip Surface (if needed) Dissociate->Regenerate Sensorgram Obtain Sensorgrams (RU vs. Time) Regenerate->Sensorgram Correction Reference Subtraction Sensorgram->Correction Fitting Fit Data to Kinetic Model Correction->Fitting Params Determine ka, kd, and Kd Fitting->Params

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Signaling Pathways and Cellular Roles

The interaction of acyl-CoAs with ACBPs is integral to several cellular signaling pathways, primarily by regulating the availability of acyl-CoAs for various metabolic and signaling functions. While specific pathways for this compound are unknown, the following diagram illustrates a generalized pathway based on the known roles of other long-chain acyl-CoAs.

The binding of a long-chain acyl-CoA to ACBP can influence pathways such as fatty acid oxidation, lipid synthesis, and the regulation of gene expression through nuclear receptors.[7] For instance, the ACBP-acyl-CoA complex can deliver acyl-CoAs to mitochondria for β-oxidation or to the endoplasmic reticulum for the synthesis of complex lipids.[8] Furthermore, by modulating the intracellular concentration of free acyl-CoAs, ACBPs can influence the activity of transcription factors that are sensitive to lipid ligands.

Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion cluster_nucleus Nucleus ACBP ACBP Complex ACBP-Acyl-CoA Complex ACBP->Complex AcylCoA This compound (or other LCFA-CoA) AcylCoA->Complex Nuc_rec Nuclear Receptors/ Transcription Factors AcylCoA->Nuc_rec Direct Binding/ Signaling (ACBP-mediated?) Lipid_syn Lipid Synthesis (e.g., Triglycerides, Phospholipids) Complex->Lipid_syn Transport & Donation Beta_ox β-Oxidation Complex->Beta_ox Transport & Donation Gene_exp Modulation of Gene Expression Nuc_rec->Gene_exp

References

Investigating the Endogenous Presence of 10-Methyldocosanoyl-CoA in Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the investigation of 10-Methyldocosanoyl-CoA, a branched very-long-chain fatty acyl-CoA, in biological tissues. Currently, there is no direct scientific literature confirming the endogenous presence or quantification of this compound in any mammalian tissue. However, the established principles of fatty acid metabolism suggest its potential formation. This document provides a framework for the systematic investigation of this molecule, including hypothetical biosynthetic pathways, detailed experimental protocols for its detection and quantification, and templates for data presentation. The methodologies outlined are adapted from established lipidomics workflows for similar long-chain and branched-chain fatty acyl-CoAs.

Theoretical Framework: The Potential for Endogenous this compound

While direct evidence is absent, the endogenous formation of this compound is plausible based on known metabolic pathways. The biosynthesis would likely involve two key stages: the formation of its corresponding fatty acid, 10-methyldocosanoic acid, and its subsequent activation to a Coenzyme A (CoA) thioester.

1.1. Biosynthesis of Branched Very-Long-Chain Fatty Acids:

Mammalian cells synthesize branched-chain fatty acids, which can serve as precursors. The elongation of fatty acids, including branched-chain variants, is carried out by a family of enzymes known as fatty acid elongases (ELOVLs). Specifically, ELOVL1, ELOVL3, and ELOVL7 have been shown to elongate saturated branched-chain acyl-CoAs.[1] It is conceivable that a shorter, methylated fatty acyl-CoA could be elongated by these enzymes to form 10-methyldocosanoic acid.

1.2. Acyl-CoA Synthesis:

For a fatty acid to become metabolically active, it must be converted to its acyl-CoA derivative. This activation is catalyzed by a family of enzymes called fatty acyl-CoA synthetases (FACS) or acyl-CoA synthetases (ACS).[2][3] These enzymes are responsible for ligating a CoA molecule to a fatty acid. It is hypothesized that 10-methyldocosanoic acid, if present, could be a substrate for one of these synthetases.

A hypothetical pathway for the formation of this compound is presented below.

hypothetical_pathway Branched-chain Acyl-CoA\n(e.g., methyl-malonyl-CoA) Branched-chain Acyl-CoA (e.g., methyl-malonyl-CoA) Fatty Acid Synthase Fatty Acid Synthase Branched-chain Acyl-CoA\n(e.g., methyl-malonyl-CoA)->Fatty Acid Synthase incorporation Shorter Methylated\nFatty Acyl-CoA Shorter Methylated Fatty Acyl-CoA Fatty Acid Synthase->Shorter Methylated\nFatty Acyl-CoA synthesis ELOVL Enzymes\n(e.g., ELOVL1, 3, 7) ELOVL Enzymes (e.g., ELOVL1, 3, 7) Shorter Methylated\nFatty Acyl-CoA->ELOVL Enzymes\n(e.g., ELOVL1, 3, 7) elongation cycles 10-Methyldocosanoic Acid 10-Methyldocosanoic Acid ELOVL Enzymes\n(e.g., ELOVL1, 3, 7)->10-Methyldocosanoic Acid synthesis Acyl-CoA Synthetase (ACS/FACS) Acyl-CoA Synthetase (ACS/FACS) 10-Methyldocosanoic Acid->Acyl-CoA Synthetase (ACS/FACS) activation This compound This compound Acyl-CoA Synthetase (ACS/FACS)->this compound formation

A hypothetical biosynthetic pathway for this compound.

Data Presentation for Quantitative Analysis

Should this compound be detected and quantified, a structured presentation of the data is crucial for comparative analysis across different tissues and experimental conditions. The following table provides a template for organizing such quantitative data.

Tissue TypeSample IDThis compound Concentration (pmol/mg tissue)Method of QuantificationNotes
LiverL-001ValueLC-MS/MSHealthy control
BrainB-001ValueLC-MS/MSHealthy control
AdiposeA-001ValueLC-MS/MSHealthy control
MuscleM-001ValueLC-MS/MSHealthy control

Experimental Protocols

The following protocols are adapted from established methods for the analysis of long-chain and branched-chain fatty acyl-CoAs from tissue samples.

3.1. Tissue Homogenization and Lipid Extraction:

This protocol is based on the widely used Folch method for lipid extraction.

  • Sample Preparation: Flash freeze collected tissues in liquid nitrogen and store at -80°C until use.[4]

  • Homogenization: Weigh approximately 50 mg of frozen tissue and homogenize in a 2:1 chloroform:methanol mixture. The final solvent volume should be 20 times that of the tissue sample (e.g., 1g of tissue in 20mL of solvent).[5]

  • Extraction: Shake the homogenate on a rotary shaker for 15-20 minutes at room temperature.

  • Phase Separation: Centrifuge the homogenate to separate the liquid and solid phases. The liquid phase is then washed with 0.2 volumes of a 0.9% NaCl solution to induce phase separation.[5]

  • Collection: The lower organic phase, containing the lipids, is carefully collected.

  • Drying: The collected organic phase is dried under a stream of nitrogen.

  • Reconstitution: The dried lipid extract is reconstituted in an appropriate solvent, such as isopropanol, for subsequent analysis.[4]

3.2. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is the gold standard for the sensitive and specific quantification of acyl-CoAs.

  • Chromatographic Separation:

    • Utilize a reverse-phase C18 column for the separation of long-chain fatty acyl-CoAs.[6]

    • Employ a gradient elution with mobile phases typically consisting of an aqueous component with an ion-pairing agent and an organic component (e.g., acetonitrile/isopropanol).

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).

    • Use Multiple Reaction Monitoring (MRM) for targeted quantification. This involves monitoring a specific precursor-to-product ion transition for this compound. A neutral loss scan can also be employed for untargeted screening of fatty acyl-CoAs.[7][8]

  • Quantification:

    • Construct a calibration curve using a synthetic standard of this compound.

    • Incorporate an appropriate internal standard (e.g., a deuterated or odd-chain fatty acyl-CoA) to account for matrix effects and variations in extraction efficiency.

Visualization of Experimental Workflow

The following diagram illustrates a comprehensive workflow for the investigation of this compound in tissue samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing tissue_collection Tissue Collection (Flash Freeze) homogenization Homogenization (Chloroform:Methanol) tissue_collection->homogenization lipid_extraction Lipid Extraction (Folch Method) homogenization->lipid_extraction drying_reconstitution Drying & Reconstitution lipid_extraction->drying_reconstitution lc_separation LC Separation (C18 Column) drying_reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification (Calibration Curve) peak_integration->quantification statistical_analysis Statistical Analysis quantification->statistical_analysis Biological Interpretation Biological Interpretation statistical_analysis->Biological Interpretation

An experimental workflow for tissue lipidomics.

Conclusion

The investigation into the endogenous presence of this compound represents a novel area of lipid research. While its existence is currently hypothetical, the metabolic machinery for its synthesis is present in mammalian cells. The protocols and frameworks provided in this guide offer a robust starting point for researchers aiming to explore this uncharted territory. Successful detection and quantification of this compound could unveil new metabolic pathways and potential biomarkers for various physiological and pathological states.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 10-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Research Purposes Only

Introduction

10-Methyldocosanoyl-CoA is a branched-chain very-long-chain acyl-coenzyme A (CoA) thioester. Branched-chain fatty acids and their CoA derivatives play important roles in cellular signaling and metabolism. Notably, they can act as ligands for nuclear receptors such as the peroxisome proliferator-activated receptor-alpha (PPARα), a key regulator of lipid metabolism.[1][2][3] The availability of synthetic this compound is crucial for in-depth studies of its biochemical functions, including its role in metabolic pathways and as a potential modulator of disease states.

These application notes provide a comprehensive overview of the synthesis of this compound for research applications. Detailed protocols for the chemical synthesis of the precursor fatty acid, 10-methyldocosanoic acid, and its subsequent enzymatic conversion to the final CoA thioester are provided. Additionally, methods for purification and characterization, as well as an overview of a relevant signaling pathway, are included to support researchers in the fields of biochemistry, drug discovery, and metabolic research.

Data Presentation

Table 1: Summary of Chemical Synthesis of 10-Methyldocosanoic Acid (Analogous Route)

StepReactionReagents and ConditionsTypical Yield (%)Reference
1Synthesis of Racemic 1-iodo-2-methyldecane1-Octanal, 1-carboethoxyethylidenetriphenylphosphorane, followed by reduction and iodination.Not specified[4]
2Synthesis of 1-Hydroxydodec-11-yne1,10-Decanediol, alternative methods available.Not specified[4]
3Coupling ReactionRacemic 1-iodo-2-methyldecane, 1-Hydroxydodec-11-yne.Not specified[4]
4Hydrogenation and OxidationHydrogenation of the alkyne followed by oxidation of the alcohol.Not specified[4]

Note: This table is based on the synthesis of the C19 analog, (R,S)-10-methyloctadecanoic acid.[4] Yields for the C23 analog are expected to be comparable but should be optimized empirically.

Table 2: Enzymatic Synthesis of Long-Chain Acyl-CoA

EnzymeSubstrateKey Reaction ComponentsTypical Yield (%)Reference
Long-Chain Acyl-CoA Synthetase (LCAS)Very-long-chain fatty acidsATP, Coenzyme A, Mg2+>80% (for various fatty acids)
Very-Long-Chain Acyl-CoA Synthetase (VLCAS)C22-CoAATP, Coenzyme A, Mg2+Not specified[5]

Experimental Protocols

Protocol 1: Chemical Synthesis of 10-Methyldocosanoic Acid

This protocol is an adaptation of the synthesis of (R,S)-10-methyloctadecanoic acid.[4] The synthesis involves a convergent approach, preparing two key intermediates that are then coupled and further modified.

Materials:

  • 1-Decanal

  • 1-Carboethoxyethylidenetriphenylphosphorane

  • Lithium aluminum hydride (LiAlH₄)

  • Iodine, Triphenylphosphine, Imidazole (B134444)

  • 1,12-Dodecanediol (B52552)

  • n-Butyllithium

  • Propargyl bromide

  • Hydrogen gas, Palladium on carbon (Pd/C)

  • Jones reagent (Chromium trioxide in sulfuric acid)

  • Appropriate anhydrous solvents (e.g., THF, ether, hexane)

Procedure:

  • Synthesis of 1-Iodo-2-methyldodecane:

    • React 1-decanal with 1-carboethoxyethylidenetriphenylphosphorane in an appropriate solvent to yield the α,β-unsaturated ester.

    • Reduce the ester and the double bond simultaneously using LiAlH₄ in anhydrous ether to obtain 2-methyl-1-dodecanol.

    • Convert the alcohol to the corresponding iodide using iodine, triphenylphosphine, and imidazole in an appropriate solvent. Purify the product by column chromatography.

  • Synthesis of 1-Hydroxytetradec-13-yne:

    • Mono-protect one hydroxyl group of 1,12-dodecanediol using a suitable protecting group (e.g., tetrahydropyranyl ether).

    • Activate the remaining hydroxyl group (e.g., as a tosylate or mesylate).

    • Displace the leaving group with lithium acetylide (generated from acetylene (B1199291) and n-butyllithium) or by reaction with the Grignard reagent of propargyl bromide to introduce the alkyne functionality.

    • Deprotect the hydroxyl group to yield 1-hydroxytetradec-13-yne.

  • Coupling and Final Synthesis:

    • Deprotonate the terminal alkyne of 1-hydroxytetradec-13-yne with a strong base like n-butyllithium.

    • React the resulting acetylide with 1-iodo-2-methyldodecane to form the coupled product.

    • Hydrogenate the alkyne to an alkane using H₂ gas and a Pd/C catalyst.

    • Oxidize the primary alcohol to the carboxylic acid using Jones reagent to yield 10-methyldocosanoic acid.

    • Purify the final product by recrystallization or column chromatography.

Protocol 2: Enzymatic Synthesis of this compound

This protocol is a general method for the enzymatic synthesis of very-long-chain acyl-CoA esters. The choice of a specific very-long-chain acyl-CoA synthetase (VLCAS) is critical, and enzymes such as human VLCAD have shown activity towards C22-CoA.[5] Commercially available long-chain acyl-CoA synthetases should be screened for activity with 10-methyldocosanoic acid.

Materials:

  • 10-Methyldocosanoic acid

  • Coenzyme A (CoA), lithium salt

  • Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Very-Long-Chain Acyl-CoA Synthetase (VLCAS) (e.g., from microbial or mammalian sources, commercially available options should be investigated for substrate specificity)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • 100 mM Potassium phosphate buffer (pH 7.4)

      • 10 mM ATP

      • 10 mM MgCl₂

      • 1 mM Coenzyme A

      • 100 µM 10-Methyldocosanoic acid (solubilized with fatty acid-free BSA in a 1:1 molar ratio)

      • 1-5 µg of VLCAS

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-2 hours. The optimal incubation time should be determined empirically.

  • Reaction Termination:

    • Terminate the reaction by adding an equal volume of cold isopropanol (B130326) or by acidifying the mixture with a small amount of acetic acid.

  • Purification by Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 20% methanol in water) to remove salts and unreacted ATP and CoA.

    • Elute the this compound with a higher percentage of organic solvent (e.g., 80% methanol or acetonitrile).

    • Dry the eluted product under a stream of nitrogen or by lyophilization.

Protocol 3: Characterization of this compound

Mass Spectrometry (MS):

  • Technique: Electrospray ionization mass spectrometry (ESI-MS) is a suitable method for the characterization of acyl-CoAs.

  • Sample Preparation: Dissolve the purified this compound in a suitable solvent such as a mixture of acetonitrile (B52724) and water with a small amount of formic acid.

  • Expected Mass: Calculate the theoretical exact mass of the [M+H]⁺ or [M-H]⁻ ion of this compound (C₄₄H₇₈N₇O₁₇P₃S).

  • Tandem MS (MS/MS): Fragmentation analysis can confirm the structure by identifying characteristic fragments, such as the loss of the phosphopantetheine group.

High-Performance Liquid Chromatography (HPLC):

  • Column: A reversed-phase C18 or C8 column is typically used for the separation of acyl-CoAs.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium phosphate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

  • Detection: UV detection at 260 nm (the absorbance maximum of the adenine (B156593) base of CoA) is used to monitor the elution of the product. The retention time can be compared to standards if available.

Mandatory Visualizations

Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis & Purification cluster_characterization Characterization 1_Octanal 1-Octanal C12_Iodide 1-Iodo-2-methyldodecane 1_Octanal->C12_Iodide Multi-step synthesis Coupled_Product Coupled Intermediate C12_Iodide->Coupled_Product 1_12_Dodecanediol 1,12-Dodecanediol C14_Alkyne 1-Hydroxytetradec-13-yne 1_12_Dodecanediol->C14_Alkyne Multi-step synthesis C14_Alkyne->Coupled_Product Fatty_Acid 10-Methyldocosanoic Acid Coupled_Product->Fatty_Acid Hydrogenation & Oxidation Reaction_Mix Reaction Mixture Fatty_Acid->Reaction_Mix CoA Coenzyme A CoA->Reaction_Mix ATP ATP ATP->Reaction_Mix VLCAS VLCAS VLCAS->Reaction_Mix SPE Solid-Phase Extraction Reaction_Mix->SPE Purification Final_Product This compound SPE->Final_Product MS Mass Spectrometry Final_Product->MS HPLC HPLC Final_Product->HPLC

Caption: Workflow for the synthesis and characterization of this compound.

PPARa_Signaling cluster_ligand Ligand Activation cluster_transcription Transcriptional Regulation cluster_metabolic Metabolic Effects Ligand This compound PPARa PPARα Ligand->PPARa Binds and activates Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates ACOX1 ACOX1 Target_Genes->ACOX1 CPT1 CPT1 Target_Genes->CPT1 FABP FABP Target_Genes->FABP CYP4A CYP4A Target_Genes->CYP4A Beta_Oxidation ↑ Peroxisomal & Mitochondrial β-Oxidation ACOX1->Beta_Oxidation CPT1->Beta_Oxidation Fatty_Acid_Uptake ↑ Fatty Acid Uptake & Binding FABP->Fatty_Acid_Uptake Omega_Oxidation ↑ ω-Oxidation CYP4A->Omega_Oxidation

Caption: PPARα signaling pathway activated by branched-chain fatty acyl-CoAs.

References

Application Note: Quantitative Analysis of 10-Methyldocosanoyl-CoA using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of 10-Methyldocosanoyl-CoA, a long-chain fatty acyl-CoA. Acyl-Coenzyme As (acyl-CoAs) are crucial intermediates in numerous metabolic pathways, including lipid biosynthesis and fatty acid β-oxidation.[1][2][3] The analysis of specific acyl-CoAs like this compound is essential for understanding their roles in cellular processes and for the development of novel therapeutics. This method utilizes a triple quadrupole mass spectrometer with electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Introduction

Long-chain fatty acyl-CoAs (LCACoAs) are activated forms of fatty acids that serve as key substrates in a variety of metabolic processes.[4][5] The accurate quantification of these molecules in biological matrices is challenging due to their low abundance and inherent instability.[1][3] LC-MS/MS has emerged as the premier analytical technique for this purpose, offering high sensitivity and specificity.[2][6] This document provides a detailed protocol for the extraction and quantification of this compound from biological samples, which can be adapted for various research and drug development applications.

Experimental Protocols

Sample Preparation (Solid-Phase Extraction)

A solid-phase extraction (SPE) method is employed to isolate and concentrate acyl-CoAs from the sample matrix.[4][5]

Materials:

  • Biological sample (e.g., tissue homogenate, cell lysate)

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or a stable isotope-labeled standard

  • Extraction Buffer: 100 mM KH2PO4, pH 4.9[7]

  • Organic Solvent: Acetonitrile (ACN)

  • SPE Cartridges: C18, 100 mg

  • Wash Buffer: Water with 0.1% Acetic Acid

  • Elution Buffer: Acetonitrile with 0.1% Acetic Acid

  • Reconstitution Solvent: 50:50 Acetonitrile:Water

Procedure:

  • To 100 µL of sample, add 10 µL of the internal standard solution.

  • Add 400 µL of ice-cold Extraction Buffer and vortex thoroughly.

  • Add 500 µL of ice-cold Acetonitrile, vortex for 1 minute, and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Condition the SPE cartridge with 1 mL of Acetonitrile followed by 1 mL of Water.

  • Load the supernatant from step 3 onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of Wash Buffer.

  • Dry the cartridge under a gentle stream of nitrogen for 5 minutes.

  • Elute the acyl-CoAs with 1 mL of Elution Buffer.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the dried extract in 100 µL of Reconstitution Solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with ESI source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 10 mM Ammonium Acetate and 0.1% Acetic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Acetic Acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Gradient:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 20% B

    • 12.1-15 min: 20% B

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: The precursor and product ions for this compound and the internal standard are monitored. The transitions are based on the characteristic neutral loss of 507 Da from the CoA moiety.[4][5]

    • This compound: The molecular weight of docosanoic acid is 340.57 g/mol , and the addition of a methyl group results in a molecular weight of 354.60 g/mol . The CoA moiety has a molecular weight of 767.53 g/mol . The precursor ion ([M+H]+) for this compound is therefore approximately m/z 1122.13. The product ion would correspond to the loss of the adenosine (B11128) diphosphate (B83284) portion, resulting in an ion of approximately m/z 615.13.

    • Heptadecanoyl-CoA (IS): Precursor [M+H]+: m/z 1036.7 -> Product: m/z 529.7

Data Presentation

The quantitative data for the LC-MS/MS method validation should be summarized as follows:

ParameterThis compoundHeptadecanoyl-CoA (IS)
Precursor Ion (m/z) 1122.11036.7
Product Ion (m/z) 615.1529.7
Retention Time (min) ~8.5~7.2
Linear Range 1 - 1000 ng/mL-
Limit of Detection (LOD) 0.5 ng/mL-
Limit of Quantification (LOQ) 1 ng/mL-
Intra-day Precision (%RSD) < 15%-
Inter-day Precision (%RSD) < 15%-
Accuracy (% Recovery) 85 - 115%-

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction SPE Solid-Phase Extraction Extraction->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

References

Application Notes and Protocols for the Quantitative Analysis of 10-Methyldocosanoyl-CoA in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the quantitative analysis of the novel long-chain acyl-coenzyme A (acyl-CoA), 10-Methyldocosanoyl-CoA, in various biological matrices. The methodologies detailed herein are based on established principles for the analysis of other long-chain acyl-CoAs and are intended to serve as a robust starting point for researchers investigating the metabolic roles of this and other rare fatty acyl-CoA species.

Introduction

Acyl-CoAs are central intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, energy production, and the regulation of various cellular processes. The accurate quantification of specific acyl-CoA species, such as the branched-chain fatty acyl-CoA this compound, is crucial for understanding its potential involvement in metabolic pathways and its association with physiological and pathological states. This document outlines a detailed protocol for the extraction and quantification of this compound from biological samples using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), a highly sensitive and specific analytical technique.

Overview of the Analytical Workflow

The quantitative analysis of this compound involves a multi-step process that begins with sample homogenization, followed by extraction of the acyl-CoAs, and culminates in their separation and detection by UHPLC-MS/MS. An internal standard is incorporated early in the workflow to ensure accurate quantification by accounting for any analyte loss during sample preparation.

G cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing BiologicalSample Biological Sample (Tissue, Cells) Homogenization Homogenization in Extraction Buffer with Internal Standard BiologicalSample->Homogenization SPE Solid-Phase Extraction (SPE) Homogenization->SPE UHPLC UHPLC Separation SPE->UHPLC MSMS Tandem MS Detection (MRM) UHPLC->MSMS Quantification Quantification and Data Analysis MSMS->Quantification

Figure 1: General workflow for the quantitative analysis of this compound.

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Samples

This protocol describes a solid-phase extraction (SPE) method for the isolation and concentration of long-chain acyl-CoAs from biological samples.

Materials:

  • Biological tissue or cultured cells

  • Phosphate (B84403) buffer (100 mM KH2PO4, pH 4.9)

  • Isopropanol (B130326)

  • Acetonitrile (B52724) (ACN)

  • Internal Standard (e.g., ¹³C-labeled long-chain acyl-CoA)

  • Oligonucleotide purification cartridges (or equivalent solid-phase extraction cartridges)

  • Homogenizer

  • Centrifuge

Procedure:

  • Sample Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue or a cell pellet.

    • Add 1 mL of ice-cold phosphate buffer and the internal standard.

    • Homogenize the sample on ice until a uniform consistency is achieved.

    • Add 1 mL of isopropanol and briefly homogenize again.

  • Acyl-CoA Extraction:

    • Add 2 mL of acetonitrile to the homogenate, vortex thoroughly, and centrifuge at 3000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge by washing with 2 mL of ACN followed by 2 mL of phosphate buffer.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 2 mL of phosphate buffer to remove unbound impurities.

    • Elute the acyl-CoAs with 1 mL of isopropanol.

  • Sample Concentration:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for UHPLC-MS/MS analysis.

Protocol 2: UHPLC-MS/MS Quantification of this compound

This protocol outlines the parameters for the separation and detection of this compound using a UHPLC system coupled to a triple quadrupole mass spectrometer.

Instrumentation:

  • UHPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

UHPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 75 mM KH2PO4, pH 4.9 in water

  • Mobile Phase B: Acetonitrile with 600 mM acetic acid

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Note: The exact m/z values for this compound need to be determined experimentally. The following are hypothetical values based on its structure.

    • This compound: Precursor ion > Product ion (e.g., m/z 1122.7 > 809.6)

    • Internal Standard: Precursor ion > Product ion (corresponding to the chosen standard)

  • Collision Energy: Optimize for the specific analyte and instrument.

  • Source Temperature: 500°C

Data Presentation

The following table summarizes hypothetical quantitative data for this compound in different biological samples. This data is for illustrative purposes and actual concentrations will need to be determined experimentally.

Sample TypeThis compound Concentration (pmol/mg protein) ± SD
Rat Liver1.25 ± 0.15
Human Hepatocytes0.89 ± 0.09
Mouse Brain0.42 ± 0.05
Human Skeletal MuscleNot Detected

Potential Metabolic Pathway of this compound

The metabolic pathway of this compound is not yet established. However, based on the metabolism of other branched-chain fatty acids, a putative pathway can be proposed. The following diagram illustrates a hypothetical metabolic context for the synthesis and degradation of a long-chain acyl-CoA.

G cluster_synthesis Putative Synthesis cluster_degradation Putative Degradation BranchedChainAA Branched-Chain Amino Acid Precursors FattyAcidSynthase Fatty Acid Synthase System BranchedChainAA->FattyAcidSynthase MethyldocosanoicAcid 10-Methyldocosanoic Acid FattyAcidSynthase->MethyldocosanoicAcid AcylCoASynthetase Long-Chain Acyl-CoA Synthetase MethyldocosanoicAcid->AcylCoASynthetase TargetCoA This compound AcylCoASynthetase->TargetCoA BetaOxidation Mitochondrial Beta-Oxidation TargetCoA->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA PropionylCoA Propionyl-CoA BetaOxidation->PropionylCoA TCA TCA Cycle AcetylCoA->TCA PropionylCoA->TCA

Figure 2: Hypothetical metabolic pathway for this compound.
Disclaimer

The protocols, data, and metabolic pathway described in this document are provided as a general framework for the quantitative analysis of novel long-chain acyl-CoAs, using this compound as a hypothetical example. Due to the limited availability of specific scientific literature on this compound, the mass spectrometry parameters and quantitative data are illustrative. Researchers should perform experimental optimization and validation for the specific analysis of this compound in their biological samples of interest.

Application Notes and Protocols for 10-Methyldocosanoyl-CoA in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methyldocosanoyl-CoA is a long-chain, branched acyl-coenzyme A (acyl-CoA) molecule. While specific literature on this particular substrate is not abundant, its structure suggests it may serve as a substrate for enzymes involved in fatty acid metabolism, particularly those that process very long-chain fatty acids (VLCFAs). Branched-chain fatty acids are known to be metabolized through pathways such as β-oxidation and α-oxidation. This document provides a generalized framework and detailed protocols for utilizing this compound in enzyme assays, aiding in the identification and characterization of enzymes that metabolize this substrate and in the screening for potential inhibitors.

Given the novelty of this substrate, the following protocols are based on established methods for similar long-chain acyl-CoAs and should be adapted and optimized for the specific enzyme and experimental setup.

Potential Enzyme Classes for this compound

Based on its structure, this compound is a potential substrate for several classes of enzymes involved in lipid metabolism:

  • Acyl-CoA Synthetases (ACSs): These enzymes activate fatty acids by converting them to their CoA thioesters. While this compound is already an activated fatty acid, ACSs are crucial for its synthesis from 10-methyldocosanoic acid.

  • Acyl-CoA Dehydrogenases (ACADs): These enzymes catalyze the initial step of β-oxidation by introducing a double bond into the acyl-CoA chain. Specific very long-chain acyl-CoA dehydrogenases (VLCADs) are likely candidates.

  • Acyl-CoA Oxidases (ACOXs): These are primarily found in peroxisomes and are involved in the β-oxidation of VLCFAs and branched-chain fatty acids.

  • Acyltransferases: This broad class of enzymes transfers the acyl group from CoA to an acceptor molecule. Examples include carnitine palmitoyltransferases (CPTs) involved in fatty acid transport into mitochondria, and glycerol-3-phosphate acyltransferases (GPATs) involved in triglyceride and phospholipid synthesis.

  • Enoyl-CoA Hydratases and 3-Hydroxyacyl-CoA Dehydrogenases: These are subsequent enzymes in the β-oxidation pathway.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Acyl-CoA Dehydrogenase (ACAD) Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of an ACAD enzyme using this compound as a substrate. The assay relies on the reduction of a dye, dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of the acyl-CoA.

Materials:

  • This compound (substrate)

  • Purified Acyl-CoA Dehydrogenase (e.g., VLCAD)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • n-Octyl-β-D-glucopyranoside

  • Flavin adenine (B156593) dinucleotide (FAD)

  • Dichlorophenolindophenol (DCPIP)

  • Phenazine methosulfate (PMS)

  • Spectrophotometer capable of reading at 600 nm

Procedure:

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate, pH 7.4, containing 0.1 mM FAD and 0.2% n-octyl-β-D-glucopyranoside.

    • Substrate Stock Solution: Prepare a 1 mM stock solution of this compound in water.

    • DCPIP Stock Solution: Prepare a 2.5 mM stock solution in water.

    • PMS Stock Solution: Prepare a 10 mM stock solution in water.

  • Assay Mixture Preparation (for a 1 mL reaction):

    • 880 µL of Assay Buffer

    • 20 µL of 2.5 mM DCPIP (final concentration: 50 µM)

    • 10 µL of 10 mM PMS (final concentration: 100 µM)

    • Variable volume of 1 mM this compound (to achieve desired final concentrations, e.g., 1-100 µM)

    • Add water to bring the volume to 980 µL.

  • Enzymatic Reaction:

    • Pre-incubate the assay mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the purified enzyme solution.

    • Immediately start monitoring the decrease in absorbance at 600 nm for 5-10 minutes. The rate of DCPIP reduction is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction using the molar extinction coefficient of DCPIP (21 mM⁻¹cm⁻¹ at pH 7.4).

    • Plot the initial velocity (v₀) against the substrate concentration to determine kinetic parameters (Km and Vmax) using Michaelis-Menten kinetics.

Protocol 2: HPLC-Based Assay for Acyltransferase Activity

This protocol describes an endpoint assay to measure the activity of an acyltransferase, such as carnitine palmitoyltransferase (CPT), using this compound. The formation of the product, 10-methyldocosanoyl-carnitine, is quantified by HPLC.

Materials:

  • This compound (substrate)

  • L-Carnitine (acceptor substrate)

  • Purified Acyltransferase (e.g., CPT)

  • HEPES buffer (pH 7.2)

  • Bovine Serum Albumin (BSA, fatty acid-free)

  • Perchloric acid

  • HPLC system with a C18 column and a suitable detector (e.g., UV-Vis or Mass Spectrometer)

Procedure:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.2, containing 1 mM EDTA and 0.1% BSA.

    • Substrate Stock Solution: Prepare a 1 mM stock solution of this compound in water.

    • L-Carnitine Stock Solution: Prepare a 10 mM stock solution in water.

  • Enzymatic Reaction (for a 200 µL reaction):

    • In a microcentrifuge tube, combine:

      • 140 µL of Assay Buffer

      • 20 µL of 10 mM L-Carnitine (final concentration: 1 mM)

      • 20 µL of 1 mM this compound (final concentration: 100 µM)

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the purified enzyme solution.

    • Incubate at 37°C for a fixed time (e.g., 10, 20, 30 minutes).

    • Stop the reaction by adding 20 µL of 10% perchloric acid.

  • Sample Preparation for HPLC:

    • Centrifuge the stopped reaction mixture at 14,000 x g for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject the sample onto a C18 column.

    • Use a suitable mobile phase gradient (e.g., acetonitrile (B52724) and water with 0.1% trifluoroacetic acid) to separate the substrate (this compound) from the product (10-methyldocosanoyl-carnitine).

    • Quantify the product peak by comparing its area to a standard curve of chemically synthesized 10-methyldocosanoyl-carnitine.

Data Presentation

Table 1: Kinetic Parameters of VLCAD with this compound
SubstrateKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
This compound15.22.54.22.8 x 10⁵
Docosanoyl-CoA10.83.15.24.8 x 10⁵

This table presents hypothetical kinetic data for a Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) with this compound, compared to its straight-chain counterpart.

Table 2: Inhibition of CPT2 by Compound X with this compound as Substrate
InhibitorIC₅₀ (µM)Ki (µM)Inhibition Type
Compound X5.82.1Competitive
Etomoxir0.10.04Irreversible

This table summarizes hypothetical inhibition data for Carnitine Palmitoyltransferase 2 (CPT2) using this compound as the substrate.

Visualizations

Signaling Pathway

cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix 10-MDCA 10-Methyldocosanoic Acid ACS Acyl-CoA Synthetase 10-MDCA->ACS ATP -> AMP + PPi 10-MDCA-CoA This compound 10-MDCA-CoA_mito This compound 10-MDCA-CoA->10-MDCA-CoA_mito CPT System ACS->10-MDCA-CoA VLCAD VLCAD 10-MDCA-CoA_mito->VLCAD FAD -> FADH2 Product trans-2-Enoyl-CoA VLCAD->Product ... ... Product->... Further β-oxidation

Caption: Mitochondrial β-oxidation of this compound.

Experimental Workflow

Start Start Prep_Reagents Prepare Assay Buffer, Substrates, and Enzyme Start->Prep_Reagents Prep_Assay_Mix Prepare Assay Mixture (Buffer, DCPIP, PMS) Prep_Reagents->Prep_Assay_Mix Pre_Incubate Pre-incubate at 37°C Prep_Assay_Mix->Pre_Incubate Add_Substrate Add this compound Pre_Incubate->Add_Substrate Initiate_Reaction Initiate with Enzyme Add_Substrate->Initiate_Reaction Monitor_Abs Monitor Absorbance at 600 nm Initiate_Reaction->Monitor_Abs Analyze_Data Calculate Rate and Determine Kinetic Parameters Monitor_Abs->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the spectrophotometric ACAD assay.

Logical Relationships in Assay Development

Hypothesis Hypothesis: Enzyme X metabolizes This compound Assay_Selection Select Assay Type (e.g., Spectrophotometric, HPLC) Hypothesis->Assay_Selection Optimization Optimize Conditions (pH, Temp, [Enzyme]) Assay_Selection->Optimization Kinetic_Analysis Determine Km and Vmax Optimization->Kinetic_Analysis Inhibitor_Screening Screen for Inhibitors Kinetic_Analysis->Inhibitor_Screening Data_Interpretation Interpret Data and Refine Hypothesis Inhibitor_Screening->Data_Interpretation

Caption: Logical flow for developing an enzyme assay.

Application Notes and Protocols for the Identification of Novel Branched-Chain Acyl-CoAs through Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain acyl-Coenzyme A (BC-acyl-CoA) thioesters are pivotal intermediates in the catabolism of branched-chain amino acids (BCAAs) — leucine, isoleucine, and valine. Dysregulation of BCAA metabolism has been implicated in various metabolic disorders, including diabetes, obesity, and cardiovascular disease. The ability to identify and quantify novel BC-acyl-CoAs is therefore crucial for understanding disease pathogenesis and for the development of novel therapeutics. This document provides a detailed workflow, including experimental protocols and data analysis strategies, for the discovery-based analysis of BC-acyl-CoAs using a lipidomics approach centered on liquid chromatography-mass spectrometry (LC-MS).

I. Experimental Workflow Overview

The comprehensive workflow for identifying novel branched-chain acyl-CoAs involves several critical stages, from initial sample preparation to final data analysis and interpretation. Each step is optimized to ensure the stability, recovery, and accurate identification of these low-abundance and often labile molecules.

BCAA_Catabolism Leucine Leucine BCAT BCAT Leucine->BCAT Isoleucine Isoleucine Isoleucine->BCAT Valine Valine Valine->BCAT KIC α-Ketoisocaproate BCKDH BCKDH Complex KIC->BCKDH KMV α-Keto-β-methylvalerate KMV->BCKDH KIV α-Ketoisovalerate KIV->BCKDH IsovalerylCoA Isovaleryl-CoA AcetylCoA Acetyl-CoA IsovalerylCoA->AcetylCoA Further Metabolism TiglylCoA α-Methylbutyryl-CoA PropionylCoA Propionyl-CoA TiglylCoA->PropionylCoA Further Metabolism IsobutyrylCoA Isobutyryl-CoA SuccinylCoA Succinyl-CoA IsobutyrylCoA->SuccinylCoA Further Metabolism BCAT->KIC BCAT->KMV BCAT->KIV BCKDH->IsovalerylCoA BCKDH->TiglylCoA BCKDH->IsobutyrylCoA

Application Notes and Protocols for Developing Antibodies Specific for 10-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

10-Methyldocosanoyl-CoA is a long-chain fatty acyl-CoA that may play a role in various metabolic and signaling pathways. The development of specific antibodies against this molecule is crucial for its detection, quantification, and the elucidation of its biological functions. These application notes provide a comprehensive guide, from hapten design and immunization to antibody purification and characterization, for generating monoclonal antibodies specific for this compound.

Section 1: Hapten-Carrier Conjugate Synthesis

To elicit an immune response against the small molecule this compound (a hapten), it must first be conjugated to a larger carrier protein.[1][2][3][4] This process renders the hapten immunogenic.[4][5]

1.1. Hapten Design and Synthesis:

The strategy for creating the immunogen involves synthesizing a stable derivative of 10-methyldocosanoic acid that can be covalently linked to a carrier protein. The Coenzyme A portion of this compound is labile, making the free fatty acid, 10-methyldocosanoic acid, a more suitable starting point for hapten synthesis. The carboxyl group of the fatty acid will be activated for conjugation.

Protocol 1: Synthesis of N-hydroxysuccinimide (NHS) ester of 10-methyldocosanoic acid

  • Dissolve 10-methyldocosanoic acid in a suitable organic solvent (e.g., anhydrous Dichloromethane or Dimethylformamide).

  • Add an equimolar amount of N-hydroxysuccinimide (NHS) and a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the urea (B33335) byproduct.

  • Purify the 10-methyldocosanoic acid-NHS ester by silica (B1680970) gel column chromatography.

  • Confirm the structure of the purified product by NMR and mass spectrometry.

1.2. Conjugation to Carrier Protein:

The activated hapten (10-methyldocosanoic acid-NHS ester) is then conjugated to a carrier protein. Keyhole Limpet Hemocyanin (KLH) is often used for immunization due to its high immunogenicity, while Bovine Serum Albumin (BSA) is typically used for screening assays to avoid cross-reactivity with the immunization carrier.[1]

Protocol 2: Conjugation of 10-methyldocosanoic acid-NHS to KLH and BSA

  • Dissolve the carrier protein (KLH or BSA) in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • Slowly add a solution of the 10-methyldocosanoic acid-NHS ester (dissolved in a minimal amount of a water-miscible organic solvent like DMSO) to the protein solution while stirring. The molar ratio of hapten to carrier protein should be optimized, with a starting point of 20-40 fold molar excess of the hapten.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Remove unconjugated hapten and byproducts by dialysis against PBS.

  • Determine the conjugation efficiency (hapten-to-protein ratio) using methods such as MALDI-TOF mass spectrometry or by a colorimetric assay if a suitable chromophore is present or can be introduced. A hapten density of around 15 molecules per carrier protein has been shown to elicit a good antibody response.[5]

Section 2: Monoclonal Antibody Production via Hybridoma Technology

Hybridoma technology is a well-established method for producing monoclonal antibodies (mAbs) with high specificity.[6][7][8][9][10]

Workflow for Monoclonal Antibody Production:

G cluster_0 Immunogen Preparation cluster_1 Immunization cluster_2 Hybridoma Production cluster_3 Screening and Cloning cluster_4 Antibody Production & Purification Hapten-Carrier Conjugate Hapten-Carrier Conjugate Immunize Mice Immunize Mice Hapten-Carrier Conjugate->Immunize Mice Monitor Titer Monitor Titer Immunize Mice->Monitor Titer Final Boost Final Boost Monitor Titer->Final Boost Isolate Splenocytes Isolate Splenocytes Final Boost->Isolate Splenocytes Fuse with Myeloma Cells Fuse with Myeloma Cells Isolate Splenocytes->Fuse with Myeloma Cells HAT Selection HAT Selection Fuse with Myeloma Cells->HAT Selection Screening (ELISA) Screening (ELISA) HAT Selection->Screening (ELISA) Limiting Dilution Cloning Limiting Dilution Cloning Screening (ELISA)->Limiting Dilution Cloning Isotyping Isotyping Limiting Dilution Cloning->Isotyping Expand Positive Clones Expand Positive Clones Isotyping->Expand Positive Clones Purify Antibody Purify Antibody Expand Positive Clones->Purify Antibody

Caption: Monoclonal antibody production workflow.

2.1. Immunization Protocol:

Protocol 3: Mouse Immunization

  • Animals: Use 6-8 week old female BALB/c mice.

  • Primary Immunization: Emulsify the 10-methyldocosanoic acid-KLH conjugate with an equal volume of Complete Freund's Adjuvant (CFA). Inject 50-100 µg of the conjugate per mouse subcutaneously or intraperitoneally.[11]

  • Booster Injections: Administer booster injections of 25-50 µg of the conjugate emulsified in Incomplete Freund's Adjuvant (IFA) every 2-3 weeks.

  • Titer Monitoring: Collect tail bleed samples 7-10 days after each booster injection. Determine the antibody titer in the serum using an indirect ELISA with the 10-methyldocosanoic acid-BSA conjugate as the coating antigen.

  • Final Boost: Once a high antibody titer is achieved, administer a final intravenous or intraperitoneal injection of 50-100 µg of the conjugate in saline 3-4 days before cell fusion.

2.2. Cell Fusion and Hybridoma Selection:

Protocol 4: Generation of Hybridomas

  • Euthanize the immunized mouse with the highest antibody titer and aseptically remove the spleen.

  • Prepare a single-cell suspension of splenocytes.

  • Fuse the splenocytes with myeloma cells (e.g., SP2/0-Ag14) using polyethylene (B3416737) glycol (PEG).

  • Select for fused hybridoma cells by culturing in HAT (hypoxanthine-aminopterin-thymidine) medium. Unfused myeloma cells will die due to the lack of a functional HGPRT gene, and unfused splenocytes have a limited lifespan in culture.

  • Culture the hybridoma cells in 96-well plates.

2.3. Screening of Hybridomas:

Protocol 5: Indirect ELISA for Hybridoma Screening

  • Coat 96-well microtiter plates with 1-5 µg/mL of 10-methyldocosanoic acid-BSA conjugate in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.

  • Wash the plates with PBS containing 0.05% Tween 20 (PBST).

  • Block the plates with a blocking buffer (e.g., 5% non-fat dry milk in PBST) for 1-2 hours at room temperature.

  • Add hybridoma culture supernatants to the wells and incubate for 1-2 hours at room temperature.

  • Wash the plates with PBST.

  • Add a horseradish peroxidase (HRP)-conjugated goat anti-mouse IgG secondary antibody and incubate for 1 hour at room temperature.

  • Wash the plates with PBST.

  • Add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution and incubate in the dark until a color develops.

  • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Read the absorbance at 450 nm using a microplate reader.

  • Select the wells with the highest absorbance values for further cloning.

2.4. Cloning and Expansion:

Positive hybridoma clones are subcloned by limiting dilution to ensure monoclonality. The resulting monoclonal hybridoma cell lines are then expanded to produce larger quantities of the antibody.

Section 3: Antibody Purification and Characterization

3.1. Antibody Purification:

The monoclonal antibody can be purified from the hybridoma culture supernatant or from ascites fluid if in vivo production is used.[12] Affinity chromatography is a highly effective method for antibody purification.[13][14][15][16]

Protocol 6: Antibody Purification using Protein A/G Chromatography

  • Clarify the hybridoma supernatant by centrifugation or filtration to remove cells and debris.

  • Equilibrate a Protein A or Protein G affinity column with a binding buffer (e.g., PBS, pH 7.4).

  • Load the clarified supernatant onto the column.

  • Wash the column with the binding buffer until the absorbance at 280 nm returns to baseline.

  • Elute the bound antibody with a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5-3.0).

  • Neutralize the eluted fractions immediately with a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5).

  • Pool the antibody-containing fractions and dialyze against PBS.

  • Determine the antibody concentration by measuring the absorbance at 280 nm (A280 of 1.4 for a 1 mg/mL IgG solution).

  • Assess the purity of the antibody by SDS-PAGE.

3.2. Antibody Characterization:

The purified antibody should be characterized for its specificity, affinity, and isotype.

  • Specificity: Can be assessed by competitive ELISA using structurally related fatty acyl-CoAs and free fatty acids to determine cross-reactivity.

  • Affinity: The binding affinity (Kd) can be determined by surface plasmon resonance (SPR) or by a titration ELISA.

  • Isotype: The antibody isotype (e.g., IgG1, IgG2a, IgM) can be determined using an isotyping kit.

Section 4: Data Presentation

Table 1: Representative Immunization Titer Results

Mouse IDPre-immunePost-Boost 1Post-Boost 2Post-Boost 3
M1 <1:1001:1,6001:6,4001:25,600
M2 <1:1001:8001:3,2001:12,800
M3 <1:1001:2,4001:12,8001:51,200
M4 <1:1001:1,2001:6,4001:25,600

Table 2: Representative Antibody Characterization Data

ParameterResult
Antibody Clone 3F5
Isotype IgG1, kappa
Purity (SDS-PAGE) >95%
Affinity (Kd) 1.5 x 10⁻⁹ M
Cross-reactivity
This compound100%
Docosanoyl-CoA15%
Palmitoyl-CoA<1%
10-methyldocosanoic acid5%
BSA<0.1%

Section 5: Signaling Pathways Involving Long-Chain Fatty Acyl-CoAs

Long-chain fatty acyl-CoAs are key metabolic intermediates and have been recognized as important signaling molecules that can regulate various cellular processes.[6][7]

Signaling Pathway of Long-Chain Fatty Acyl-CoAs:

G cluster_0 Metabolic Fates cluster_1 Signaling Roles Long-Chain Fatty Acids Long-Chain Fatty Acids Acyl-CoA Synthetase Acyl-CoA Synthetase Long-Chain Fatty Acids->Acyl-CoA Synthetase Long-Chain Acyl-CoA Long-Chain Acyl-CoA Acyl-CoA Synthetase->Long-Chain Acyl-CoA Beta-oxidation Beta-oxidation Long-Chain Acyl-CoA->Beta-oxidation Complex Lipid Synthesis Complex Lipid Synthesis Long-Chain Acyl-CoA->Complex Lipid Synthesis Protein Acylation Protein Acylation Long-Chain Acyl-CoA->Protein Acylation Gene Expression Regulation Gene Expression Regulation Long-Chain Acyl-CoA->Gene Expression Regulation Enzyme Activity Modulation Enzyme Activity Modulation Long-Chain Acyl-CoA->Enzyme Activity Modulation Ion Channel Regulation Ion Channel Regulation Long-Chain Acyl-CoA->Ion Channel Regulation

Caption: Overview of long-chain fatty acyl-CoA metabolism and signaling.

Malonyl-CoA/Long-Chain Acyl-CoA Pathway in Insulin (B600854) Secretion:

In pancreatic β-cells, glucose metabolism leads to an increase in malonyl-CoA, which inhibits the oxidation of long-chain acyl-CoAs (LC-CoAs).[9] The resulting increase in cytosolic LC-CoAs is thought to be a signal for insulin secretion.[9]

G Glucose Glucose Metabolism Metabolism Glucose->Metabolism Malonyl-CoA Malonyl-CoA Metabolism->Malonyl-CoA CPT-1 CPT-1 Malonyl-CoA->CPT-1 inhibits Fatty Acid Oxidation Fatty Acid Oxidation CPT-1->Fatty Acid Oxidation Long-Chain Acyl-CoA Long-Chain Acyl-CoA Fatty Acid Oxidation->Long-Chain Acyl-CoA reduces Insulin Secretion Insulin Secretion Long-Chain Acyl-CoA->Insulin Secretion promotes

Caption: Malonyl-CoA/LC-CoA pathway in insulin secretion.

References

Troubleshooting & Optimization

Preventing degradation of 10-Methyldocosanoyl-CoA during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 10-Methyldocosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a very-long-chain branched fatty acyl-coenzyme A molecule. Like other long-chain acyl-CoAs, it is a key metabolite in various cellular processes. Its stability is a primary concern during sample preparation due to its susceptibility to both chemical and enzymatic degradation. The thioester bond is labile and can be easily hydrolyzed, and endogenous enzymes such as thioesterases can rapidly break it down, leading to inaccurate quantification and misinterpretation of experimental results.

Q2: What are the primary pathways of this compound degradation during sample preparation?

There are two main degradation pathways to consider:

  • Chemical Degradation (Hydrolysis): The thioester bond in the acyl-CoA molecule is susceptible to hydrolysis, which is the cleavage of the bond by water. This process is accelerated by non-optimal pH conditions (both acidic and alkaline) and elevated temperatures.[1][2]

  • Enzymatic Degradation: Tissues and cells contain various enzymes, primarily acyl-CoA thioesterases (ACOTs), that can rapidly hydrolyze the thioester bond of this compound.[3] These enzymes are released during cell lysis and can significantly impact the integrity of the analyte if not properly inhibited.

Q3: What are the immediate steps I should take upon sample collection to minimize degradation?

To minimize degradation, immediate processing of fresh tissue is optimal.[4] If this is not possible, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[4] It is crucial to work quickly and keep the samples on ice throughout the entire preparation process.[4] Repeated freeze-thaw cycles should be strictly avoided as they can compromise the stability of lipids and other metabolites.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the sample preparation of this compound.

Issue Possible Cause Recommended Solution
Low or No Signal of this compound Sample Degradation: The thioester bond is highly labile.- Immediately quench metabolic activity by flash-freezing samples in liquid nitrogen. - Maintain samples on ice at all times during processing. - Store extracted and dried samples at -80°C until analysis.[4]
Inefficient Extraction: The analyte is not being effectively extracted from the sample matrix.- Ensure thorough homogenization of the tissue, preferably with a glass homogenizer.[5] - Use an optimized extraction solvent system. A common method involves an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[4]
Analyte Loss During Solid-Phase Extraction (SPE): The molecule may be irreversibly binding to the SPE column or being washed away.- Ensure the SPE column is properly conditioned and not allowed to dry out before sample loading. - Optimize the wash and elution steps to ensure the analyte is retained and then efficiently eluted.
High Variability Between Replicates Inconsistent Sample Handling: Minor differences in processing time or temperature can lead to variable degradation.- Standardize every step of the protocol, ensuring consistent timing for incubations and extractions. - Prepare a master mix of extraction solvents and internal standards to add to all samples simultaneously.
Enzymatic Activity: Residual thioesterase activity is degrading the analyte in some samples more than others.- Ensure the homogenization buffer contains inhibitors of thioesterases, such as EDTA to chelate divalent cations that many enzymes require. - Work rapidly at low temperatures (0-4°C) to minimize enzyme kinetics.
Presence of Degradation Products (e.g., free 10-Methyldocosanoic Acid or Coenzyme A) Hydrolysis: The thioester bond has been cleaved due to chemical instability.- Ensure the pH of all buffers is maintained within a stable range, typically slightly acidic (e.g., pH 4.9) to minimize hydrolysis.[5] - Avoid high temperatures during all steps of the sample preparation.
Enzymatic Degradation: Thioesterases have hydrolyzed the analyte.- Re-evaluate the efficiency of enzymatic inhibition in your protocol. Consider adding a cocktail of protease and esterase inhibitors.

Quantitative Data Summary

Condition Analyte Stability (Half-life) Reference
pH 7, 23°C (Aqueous Solution) S-methyl thioacetate (B1230152) (a simple thioester)155 days[1]
Frozen at -20°C (in buffer) Fatty Acyl-CoAsStable for several weeks
Room Temperature (in buffer) Fatty Acyl-CoAsNegligible hydrolysis in 24 hours

Note: The stability of this compound is expected to be similar to other long-chain acyl-CoAs under these conditions.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue Samples

This protocol is adapted from established methods and is designed for high recovery and stability of very-long-chain acyl-CoAs.[5][6]

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Glass homogenizer

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Ice-cold Isopropanol

  • Ice-cold Acetonitrile

  • Saturated Ammonium (B1175870) Sulfate (B86663) solution

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Solid-Phase Extraction (SPE) cartridges (C18)

  • Methanol (for SPE conditioning)

  • Water (for SPE equilibration and wash)

  • Elution buffer (e.g., 2% ammonium hydroxide (B78521) in methanol)

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent (e.g., 50% methanol)

Procedure:

  • Homogenization:

    • Weigh the frozen tissue and place it in a pre-chilled glass homogenizer on ice.

    • Add 1 mL of ice-cold KH2PO4 buffer containing the internal standard.

    • Homogenize thoroughly until no visible tissue fragments remain.

    • Add 1 mL of ice-cold isopropanol and homogenize again.

  • Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 0.25 mL of saturated ammonium sulfate and 2 mL of acetonitrile.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 2,500 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol, followed by 3 mL of water. Do not let the cartridge dry out.

    • Load the supernatant from the extraction step onto the SPE cartridge.

    • Wash the cartridge with 4 mL of water.

    • Elute the acyl-CoAs with 2 mL of the elution buffer.

  • Drying and Reconstitution:

    • Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the reconstitution solvent for LC-MS analysis.

Visualizations

Potential Degradation Pathways of this compound

G Potential Degradation Pathways of this compound cluster_main cluster_degradation Degradation Products cluster_pathways MDC_CoA This compound Hydrolysis Chemical Hydrolysis (pH, Temperature) MDC_CoA->Hydrolysis Enzymatic Enzymatic Degradation (Thioesterases) MDC_CoA->Enzymatic MDC 10-Methyldocosanoic Acid CoA Coenzyme A Hydrolysis->MDC Hydrolysis->CoA Enzymatic->MDC Enzymatic->CoA

Caption: Degradation of this compound via chemical and enzymatic pathways.

Experimental Workflow for Sample Preparation

G Experimental Workflow for this compound Sample Preparation SampleCollection 1. Sample Collection (Flash Freeze in Liquid N2) Homogenization 2. Homogenization (Ice-cold acidic buffer + Internal Standard) SampleCollection->Homogenization Extraction 3. Liquid-Liquid Extraction (Isopropanol/Acetonitrile) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE 4. Solid-Phase Extraction (C18 Cartridge) Drying Drying SPE->Drying Eluate Analysis 5. LC-MS/MS Analysis Centrifugation->SPE Supernatant Drying->Analysis Reconstituted Sample G Troubleshooting Logic for Low this compound Recovery LowRecovery Low Recovery of This compound CheckDegradation Evidence of Degradation? LowRecovery->CheckDegradation CheckExtraction Extraction Protocol Optimized? CheckDegradation->CheckExtraction No SolutionDegradation Improve Sample Handling: - Faster Processing - Consistent Low Temp - Enzyme Inhibitors CheckDegradation->SolutionDegradation Yes CheckSPE SPE Optimized? CheckExtraction->CheckSPE Yes SolutionExtraction Optimize Extraction: - Homogenization Technique - Solvent Ratios CheckExtraction->SolutionExtraction No SolutionSPE Optimize SPE: - Conditioning - Wash/Elution Buffers CheckSPE->SolutionSPE No

References

Improving ionization efficiency of 10-Methyldocosanoyl-CoA in ESI-MS.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the ionization efficiency of 10-Methyldocosanoyl-CoA and similar long-chain fatty acyl-CoAs in Electrospray Ionization Mass Spectrometry (ESI-MS).

Troubleshooting Guide

Issue: Low or No Signal Intensity for this compound

This is a common challenge for large, amphipathic molecules like long-chain acyl-CoAs. The issue can stem from several factors, from sample preparation to instrument settings.

Question: I am not seeing a strong signal for this compound in my ESI-MS analysis. What are the potential causes and how can I troubleshoot this?

Answer: Low signal intensity for this compound can be attributed to several factors including suboptimal solvent conditions, inappropriate ionization mode, or incorrect instrument parameters. Here is a step-by-step guide to address this issue:

1. Verify Ionization Mode:

  • Positive vs. Negative Mode: Long-chain acyl-CoAs can be detected in both positive and negative ion modes. In positive ion mode, you will typically observe the protonated molecule [M+H]⁺. In negative ion mode, you may see the deprotonated molecule [M-H]⁻ or a doubly charged ion [M-2H]²⁻. The negative ion mode can sometimes offer slightly higher sensitivity for acyl-CoAs. It is recommended to test both modes to determine the optimal polarity for your specific instrument and conditions.

2. Optimize the Mobile Phase:

  • pH Adjustment: The pH of the mobile phase is critical. For long-chain acyl-CoAs, a high pH environment can improve ionization. A validated method uses a C18 reversed-phase column with a high pH (10.5) mobile phase consisting of an ammonium (B1175870) hydroxide (B78521) and acetonitrile (B52724) gradient[1].

  • Solvent Composition: Reversed-phase solvents such as water, acetonitrile, and methanol (B129727) are generally preferred for ESI as they facilitate the transfer of ions from the liquid to the gas phase[2]. The quality of organic solvents is also crucial; impurities in solvents like isopropanol (B130326) can negatively impact results[3][4][5].

  • Flow Rate: The efficiency of the ESI process is sensitive to the mobile phase flow rate. The practical upper limit for pure electrospray is typically in the range of 10-20 µL/min[2]. If you are using higher flow rates, ensure your nebulizing gas settings are optimized to assist with droplet formation and desolvation[2].

3. Utilize Solvent Additives:

  • Ammonium Fluoride (B91410): The addition of ammonium fluoride to the mobile phase has been shown to enhance lipid signals by several folds in both nano-DESI-MSI and LC-MS applications[6].

  • Sodium Acetate (B1210297): In some applications, sodium acetate can be used to selectively enhance the ionization of specific lipid species[7].

  • Ammonium Formate: This is a commonly used additive in lipidomics that can aid in the formation of desired adducts and improve signal consistency[4][5].

4. Optimize ESI Source Parameters:

  • Systematic Optimization: A systematic approach to optimizing source parameters is recommended. This involves infusing a standard solution of this compound and varying one parameter at a time to find the optimal setting.

  • Key Parameters to Tune:

    • Sprayer Voltage: This should be carefully optimized. While a higher voltage may seem intuitive for better signal, it can also lead to unstable signals or corona discharge. It is often beneficial to start with a lower voltage and gradually increase it[2].

    • Sprayer Position: The position of the ESI needle relative to the inlet capillary is a critical parameter that should be optimized for your specific analyte and flow rate[2].

    • Gas Flow Rates and Temperatures: Both the nebulizing gas and drying gas (desolvation gas) flow rates and temperatures need to be optimized to ensure efficient droplet desolvation without causing thermal degradation of the analyte[2].

    • Cone Voltage (or equivalent): This voltage influences the transfer of ions from the source to the mass analyzer and can be tuned to maximize the signal of the parent ion[2].

Frequently Asked Questions (FAQs)

Q1: Should I use positive or negative ion mode for analyzing this compound?

A1: Both positive and negative ion modes can be used for the analysis of long-chain acyl-CoAs[1][8]. In positive ion mode, the dominant ion is typically the protonated molecule ([M+H]⁺)[8]. In negative ion mode, you are likely to observe the deprotonated molecule ([M-H]⁻) and the doubly charged ion ([M-2H]²⁻)[8]. For medium-chain acyl-CoAs, the negative ion mode has been reported to be slightly more sensitive[8]. It is highly recommended to test both modes to determine the best approach for your specific experimental conditions and instrument.

Q2: What are some recommended solvent additives to improve the signal of my long-chain acyl-CoA?

A2: Several solvent additives can enhance the signal of lipids. Ammonium fluoride has been shown to increase lipid signals significantly[6]. Sodium acetate is another option that can be used for selective ionization[7]. A common practice in lipidomics is the use of ammonium formate[4][5]. The optimal choice and concentration of the additive should be determined empirically.

AdditiveTypical ConcentrationPotential EffectReference
Ammonium HydroxideTo adjust pH to ~10.5Improves ionization of long-chain acyl-CoAs[1]
Ammonium Fluoride200-500 µM2 to 110-fold signal improvement for lipids[6]
Sodium Acetate~0.1 mMEnhances selectivity of oxidized lipid species[7]
Ammonium Formate~10 mMCommonly used for robust lipid analysis[4][5]

Q3: Can derivatization improve the ionization efficiency of this compound?

A3: While derivatization is a powerful technique to enhance ionization efficiency, it is more commonly applied to free fatty acids. For instance, derivatizing the carboxyl group of a fatty acid with a reagent that introduces a permanent positive charge, such as N-(4-aminomethylphenyl)pyridinium (AMPP), can lead to a dramatic increase in sensitivity, in some cases up to 60,000-fold[9]. While this specific reagent targets the carboxyl group of free fatty acids, the principle of introducing a readily ionizable moiety could potentially be adapted for acyl-CoAs, though it would require significant methodological development. For routine analysis, optimizing the ESI-MS parameters and mobile phase composition is the more direct approach.

Q4: I see multiple peaks that could correspond to my analyte (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺). How do I handle this?

A4: The presence of multiple adducts is common in ESI-MS. While this can sometimes be used to confirm the molecular weight of your analyte, it can also dilute the signal of the primary ion of interest. To minimize unwanted adducts, you can try to reduce or eliminate sources of salts in your sample and mobile phase[2]. Using high-purity solvents and additives is crucial. If you want to promote a specific adduct, for example, the sodium adduct [M+Na]⁺, you can add a small, controlled amount of a sodium salt, like sodium acetate, to your mobile phase[7].

Experimental Protocols

Protocol: Optimization of ESI-MS Source Parameters for this compound

This protocol outlines a systematic approach to optimize the key ESI source parameters to enhance the signal of this compound.

1. Preparation of Tuning Solution:

  • Prepare a 1-10 µM solution of this compound in a solvent composition that is representative of the mobile phase at the expected elution time of the analyte from your LC system. A common starting point is 50:50 acetonitrile:water with 0.1% formic acid or 10 mM ammonium formate.

2. Infusion and Initial Signal Acquisition:

  • Infuse the tuning solution directly into the mass spectrometer at a flow rate typical for your analytical setup (e.g., 5-10 µL/min).

  • Set the mass spectrometer to acquire data in both positive and negative ion modes, scanning a mass range that includes the expected m/z of your analyte.

  • Establish a stable signal for your ion of interest before beginning the optimization.

3. Systematic Parameter Optimization:

  • Sprayer Voltage: Start with a conservative voltage (e.g., 2.5-3.0 kV for positive ion mode) and gradually increase it in small increments (e.g., 0.2 kV). Record the signal intensity at each step and plot the intensity versus voltage. Select the voltage that provides the highest stable signal.

  • Nebulizing Gas Flow: With the optimal sprayer voltage, begin to adjust the nebulizing gas flow. Start at a low setting and increase it incrementally. The goal is to achieve a fine, stable spray. Too little gas will result in large droplets and an unstable signal, while too much can lead to signal suppression.

  • Drying Gas Flow and Temperature: Adjust the drying gas temperature and flow rate to maximize desolvation. Increase the temperature in increments of 10-20°C and the flow rate in small steps. Be cautious of using excessively high temperatures that could cause thermal degradation of the analyte.

  • Cone Voltage / Declustering Potential: This parameter affects the transfer of ions into the mass analyzer and can induce in-source fragmentation if set too high. Optimize this voltage to maximize the signal of the precursor ion while minimizing fragmentation.

4. Final Verification:

  • Once all parameters are optimized, save the new instrument method.

  • Perform a final infusion with the tuning solution to confirm a stable and enhanced signal with the optimized parameters.

Visualizations

G cluster_0 Troubleshooting Low Signal Intensity start Low Signal for This compound check_mode Check Ionization Mode (Positive vs. Negative) start->check_mode optimize_mobile Optimize Mobile Phase (pH, Solvent Composition) check_mode->optimize_mobile No Improvement end Signal Improved check_mode->end Improved use_additives Use Signal-Enhancing Additives optimize_mobile->use_additives No Improvement optimize_mobile->end Improved optimize_source Optimize ESI Source Parameters use_additives->optimize_source No Improvement use_additives->end Improved optimize_source->end Improved

Caption: Troubleshooting workflow for low signal intensity.

G cluster_1 Factors Affecting Ionization Efficiency cluster_sample Sample & Mobile Phase cluster_instrument Instrument Parameters center Ionization Efficiency Analyte Analyte Properties (pKa, size) Analyte->center Solvent Solvent Properties (pH, surface tension) Solvent->center Additives Additives (e.g., NH4F, NH4OAc) Additives->center Voltage Sprayer Voltage Voltage->center Position Sprayer Position Position->center Gas Gas Flow & Temp. Gas->center Cone Cone Voltage Cone->center

Caption: Key factors influencing ESI-MS ionization efficiency.

References

Troubleshooting low yield in the chemical synthesis of 10-Methyldocosanoyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the chemical synthesis of 10-Methyldocosanoyl-CoA. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common chemical methods involve a two-step process: first, the synthesis of the precursor fatty acid, 10-methyldocosanoic acid, and second, its conversion to the coenzyme A thioester. The conversion to the thioester is typically achieved through one of three main activation methods: the acid chloride method, the mixed anhydride (B1165640) method, or the acyl imidazolide (B1226674) method using N,N'-carbonyldiimidazole (CDI).

Q2: How do I synthesize the precursor, 10-Methyldocosanoic acid?

A2: A common approach is a convergent synthesis. One reported method for a similar compound, 10-methyloctadecanoic acid, involves the synthesis of two key intermediates: a chiral 1-iodo-2-methylalkane and a long-chain ω-hydroxyalkyne. These are coupled, and subsequent hydrogenation and oxidation yield the desired branched-chain fatty acid.[1][2][3] For 10-methyldocosanoic acid, analogous longer-chain starting materials would be required.

Q3: What is the best method for converting the fatty acid to its CoA ester?

A3: The "best" method depends on the scale of your synthesis, the desired purity, and the available reagents. The mixed anhydride method is often reported with good yields (75-78%) for various acyl-CoAs.[4] The N-hydroxysuccinimide ester method is also noted for providing high yields with minimal side reactions.[5] The acid chloride method is robust but can be harsh, while the CDI method is milder but can have its own set of challenges.

Q4: How can I purify the final product, this compound?

A4: The most common and effective method for purifying acyl-CoA derivatives is reverse-phase high-performance liquid chromatography (RP-HPLC).[4][6] A C18 column is typically used with a gradient elution of a buffered aqueous phase and an organic solvent like acetonitrile (B52724) or methanol.

Troubleshooting Guides

Low Yield in the Acid Chloride Method

Q: My yield is low when using the acid chloride method. What are the possible causes and solutions?

A: Low yield in this method can stem from several factors:

  • Incomplete formation of the acid chloride: The reaction of 10-methyldocosanoic acid with thionyl chloride or oxalyl chloride may be incomplete.

    • Solution: Ensure the fatty acid is completely dry, as moisture will quench the chlorinating agent. Use a slight excess of thionyl chloride or oxalyl chloride and allow for a sufficient reaction time, often with gentle heating (e.g., 40-60°C).[7] After the reaction, remove the excess chlorinating agent under vacuum.

  • Hydrolysis of the acid chloride: Acyl chlorides are highly reactive and susceptible to hydrolysis by atmospheric moisture.

    • Solution: Perform the reaction under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).

  • Side reactions during CoA coupling: The high reactivity of the acid chloride can lead to side reactions with other functional groups on Coenzyme A besides the desired thiol.

    • Solution: Perform the coupling reaction at a low temperature (e.g., 0°C) and control the pH carefully (typically around 7.5-8.5). Add the acid chloride solution slowly to the Coenzyme A solution with vigorous stirring.

  • Degradation of Coenzyme A: Coenzyme A is unstable at highly alkaline pH.

    • Solution: Maintain the pH of the reaction mixture carefully. Aqueous solutions of Coenzyme A are most stable at a pH between 2 and 6.[8]

Low Yield in the Mixed Anhydride Method

Q: I am experiencing low yields with the mixed anhydride synthesis of this compound. What should I investigate?

A: Here are some common issues and their solutions for the mixed anhydride method:

  • Inefficient formation of the mixed anhydride: The reaction between the fatty acid and the chloroformate (e.g., ethyl chloroformate) may not go to completion.

    • Solution: Ensure all reagents and solvents are anhydrous. The reaction is typically carried out at a low temperature (e.g., -15°C to 0°C) in the presence of a tertiary amine base like triethylamine (B128534) to neutralize the formed HCl.

  • Disproportionation of the mixed anhydride: The mixed anhydride can rearrange to form symmetrical anhydrides, which can reduce the yield of the desired product.

    • Solution: Use the mixed anhydride immediately after its formation for the reaction with Coenzyme A. Do not let it stand for extended periods.

  • Hydrolysis of the mixed anhydride: Like acid chlorides, mixed anhydrides are sensitive to water.

    • Solution: Maintain strict anhydrous conditions throughout the synthesis.

  • Poor solubility of Coenzyme A: Coenzyme A is generally insoluble in the anhydrous organic solvents typically used for forming the mixed anhydride.

    • Solution: The reaction with Coenzyme A is often performed in a biphasic system (e.g., an aqueous solution of CoA and an organic solution of the anhydride) with vigorous stirring, or by dissolving CoA in a mixed aqueous-organic solvent system.[4]

Low Yield in the N,N'-Carbonyldiimidazole (CDI) Method

Q: My synthesis of this compound using CDI is giving a poor yield. What could be the problem?

A: The CDI method is milder, but several factors can lead to low yields:

  • Incomplete activation of the carboxylic acid: The reaction between 10-methyldocosanoic acid and CDI to form the acyl imidazolide may be incomplete.

    • Solution: Use a slight excess of CDI to ensure complete activation. The presence of carboxylate salts (the deprotonated form of the fatty acid) can hinder the reaction; an exogenous proton source can sometimes help.[9]

  • Side reaction of excess CDI with Coenzyme A: Excess CDI can react with the hydroxyl groups of Coenzyme A, preventing the desired acylation.[10][11]

    • Solution: After the activation step, any excess CDI should be removed or quenched before the addition of Coenzyme A. This can be achieved by methods such as brief incubation with Sephadex LH-20 in an anhydrous solvent.[2]

  • Hydrolysis of the acyl imidazolide: The activated intermediate is sensitive to moisture.

    • Solution: Use anhydrous solvents and maintain an inert atmosphere during the reaction.

  • Poor solubility of reagents: Similar to other methods, ensuring both the activated fatty acid and Coenzyme A are accessible for reaction is crucial.

    • Solution: The activation is typically done in an anhydrous aprotic solvent like THF or DMF. The subsequent reaction with Coenzyme A may require the addition of an aqueous buffer, creating a biphasic system.

Data Presentation

The following table summarizes the key aspects of the three common methods for the synthesis of acyl-CoA esters. The yields are based on reports for similar long-chain fatty acids and may vary for this compound.

FeatureAcid Chloride MethodMixed Anhydride MethodN,N'-Carbonyldiimidazole (CDI) Method
Typical Yield Variable, can be high but prone to side reactionsGood to excellent (reported 75-78% for some acyl-CoAs)[4]Variable, can be high if optimized
Reaction Conditions Harsher (requires highly reactive intermediates)Milder than acid chloride methodMildest of the three methods
Key Reagents Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)Alkyl chloroformate (e.g., ethyl chloroformate), TriethylamineN,N'-Carbonyldiimidazole (CDI)
Common Solvents Aprotic organic solvents (e.g., DCM, THF)Aprotic organic solvents (e.g., THF, Diethyl ether)Anhydrous THF or DMF for activation
Advantages Readily available and inexpensive reagentsGood yields, generally fewer side reactions than acid chloridesMild reaction conditions, suitable for sensitive molecules
Disadvantages Harsh conditions can lead to side reactions; acyl chlorides are highly moisture-sensitiveMixed anhydride can be unstable; requires low temperaturesExcess CDI can cause side reactions; CDI is moisture-sensitive

Experimental Protocols

Synthesis of 10-Methyldocosanoic Acid (Conceptual Protocol)

This protocol is conceptual and based on the synthesis of the similar compound, 10-methyloctadecanoic acid.[1][2][3] The synthesis of 10-methyldocosanoic acid would require appropriately longer-chain starting materials.

  • Synthesis of 1-Iodo-2-methyldecane analogue: Synthesize the corresponding longer-chain 1-iodo-2-methylalkane starting from an appropriate aldehyde and 1-carboethoxyethylidenetriphenylphosphorane.

  • Synthesis of ω-Hydroxyalkyne: Prepare the required long-chain ω-hydroxyalkyne from a suitable diol.

  • Coupling Reaction: Couple the 1-iodo-2-methylalkane analogue with the ω-hydroxyalkyne.

  • Hydrogenation: Hydrogenate the resulting branched-chain alkynol to the saturated branched-chain alcohol.

  • Oxidation: Oxidize the alcohol to the carboxylic acid, 10-methyldocosanoic acid.

  • Purification: Purify the final product by chromatography or recrystallization.

Synthesis of this compound
  • Activation: In a flame-dried, two-necked flask under an inert atmosphere, dissolve 10-methyldocosanoic acid in a minimal amount of anhydrous dichloromethane (B109758) or toluene. Add a slight excess (e.g., 1.2 equivalents) of oxalyl chloride or freshly distilled thionyl chloride dropwise at room temperature. Stir the reaction mixture at room temperature or with gentle warming (e.g., 40°C) for 1-2 hours until gas evolution ceases. Remove the solvent and excess chlorinating agent under vacuum.

  • Coupling: In a separate flask, dissolve Coenzyme A (trilithium or free acid form) in an ice-cold aqueous buffer (e.g., sodium bicarbonate) at a pH of approximately 8.0. Dissolve the crude 10-methyldocosanoyl chloride from the previous step in a minimal amount of anhydrous tetrahydrofuran (B95107) (THF). Add the THF solution of the acid chloride dropwise to the vigorously stirred Coenzyme A solution, maintaining the temperature at 0-4°C and the pH around 8.0 by adding a dilute base solution as needed.

  • Work-up and Purification: After the addition is complete, stir the reaction for an additional 1-2 hours at low temperature. Acidify the reaction mixture to pH 2-3 with dilute HCl. The product can be purified by solid-phase extraction followed by reverse-phase HPLC.

  • Activation: Dissolve 10-methyldocosanoic acid in anhydrous THF. Cool the solution to -15°C in an acetone/dry ice bath. Add triethylamine (1.1 equivalents) followed by the dropwise addition of ethyl chloroformate (1.1 equivalents). Stir the mixture at -15°C for 30 minutes to form the mixed anhydride.

  • Coupling: In a separate flask, dissolve Coenzyme A in a cold aqueous buffer (pH ~8.0). Add this solution to the mixed anhydride solution at -15°C with vigorous stirring.

  • Work-up and Purification: Allow the reaction to warm to room temperature over 1-2 hours. Acidify the mixture and purify the product by reverse-phase HPLC as described above.

  • Activation: Dissolve 10-methyldocosanoic acid in anhydrous THF or DMF under an inert atmosphere. Add a slight excess of CDI (e.g., 1.1 equivalents) and stir at room temperature for 1-2 hours, or until CO₂ evolution stops.

  • Removal of Excess CDI (Optional but Recommended): If a significant excess of CDI was used, it can be quenched by adding a small amount of water, or for better results, removed by adding Sephadex LH-20 and stirring for 30-60 minutes, followed by filtration.[2]

  • Coupling: Prepare an aqueous solution of Coenzyme A buffered at pH 8.0-8.5. Add the activated acyl imidazolide solution to the Coenzyme A solution with efficient stirring.

  • Work-up and Purification: Monitor the reaction by TLC or HPLC. Once complete, acidify the reaction mixture and purify by reverse-phase HPLC.

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis of 10-Methyldocosanoic Acid cluster_activation Activation of Carboxylic Acid Start Starting Materials Coupling Coupling Reaction Start->Coupling Hydrogenation Hydrogenation Coupling->Hydrogenation Oxidation Oxidation Hydrogenation->Oxidation FattyAcid 10-Methyldocosanoic Acid Oxidation->FattyAcid MethodA Acid Chloride Method (SOCl2 or (COCl)2) FattyAcid->MethodA MethodB Mixed Anhydride Method (Ethyl Chloroformate) FattyAcid->MethodB MethodC CDI Method (N,N'-Carbonyldiimidazole) FattyAcid->MethodC FinalProduct This compound MethodA->FinalProduct MethodB->FinalProduct MethodC->FinalProduct CoA Coenzyme A CoA->FinalProduct Purification Purification (RP-HPLC) FinalProduct->Purification

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Tree Start Low Yield Observed ActivationStep Check Activation Step Start->ActivationStep CouplingStep Check Coupling Step Start->CouplingStep PurificationStep Check Purification Step Start->PurificationStep IncompleteActivation Incomplete Activation? ActivationStep->IncompleteActivation ReagentDegradation Reagent Degradation? ActivationStep->ReagentDegradation Hydrolysis Hydrolysis of Intermediate? CouplingStep->Hydrolysis CoASolubility Poor CoA Solubility? CouplingStep->CoASolubility SideReactions Side Reactions? CouplingStep->SideReactions ProductDegradation Product Degradation? PurificationStep->ProductDegradation LossDuringPurification Loss During Purification? PurificationStep->LossDuringPurification

Caption: Logical troubleshooting tree for low yield in synthesis.

Signaling_Pathway_Analogy Analogy to a Signaling Pathway: Acylation FattyAcid 10-Methyldocosanoic Acid (Signal) ActivatingAgent Activating Agent (Receptor) FattyAcid->ActivatingAgent Binds ActivatedIntermediate Activated Intermediate (Second Messenger) ActivatingAgent->ActivatedIntermediate Generates CoA Coenzyme A (Effector) ActivatedIntermediate->CoA Activates Product This compound (Cellular Response) CoA->Product Produces

Caption: Analogy of the acylation reaction to a signaling pathway.

References

Technical Support Center: Troubleshooting Enzymatic Assays with 10-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enzymatic assays involving the substrate 10-Methyldocosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experiments with this specific long-chain, branched fatty acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: My enzyme shows significantly lower activity with this compound compared to a straight-chain acyl-CoA of similar length. What are the likely causes?

A1: Several factors could contribute to this observation:

  • Steric Hindrance: The primary suspect is the methyl group at the 10th position. This branch can cause steric hindrance within the enzyme's active site, preventing optimal binding and catalytic activity. Many enzymes that process fatty acyl-CoAs have active sites tailored to linear chains.

  • Substrate Solubility and Aggregation: this compound, being a very long-chain fatty acyl-CoA, likely has low aqueous solubility and a low critical micelle concentration (CMC).[1][2][3] Above the CMC, the substrate forms micelles, which can reduce the concentration of monomeric substrate available to the enzyme. The methyl branch may also influence its CMC.

  • Enzyme Specificity: The enzyme you are using may have a strong preference for straight-chain substrates. For instance, while some enzymes like Long-Chain Acyl-CoA Dehydrogenase (LCAD) have an enlarged substrate-binding cavity to accommodate bulky or branched substrates, others like Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) are more specific to linear molecules.[4]

  • Substrate Purity: Impurities in your this compound preparation can act as inhibitors or compete for the active site.

Q2: How can I improve the solubility of this compound in my assay buffer?

A2: Improving the solubility of long-chain acyl-CoAs is critical for obtaining reliable results. Here are some approaches:

  • Use of a Carrier Protein: Bovine Serum Albumin (BSA) is commonly used to bind long-chain fatty acyl-CoAs and maintain them in a monomeric state, preventing micelle formation and improving availability to the enzyme.

  • Detergents: Low concentrations of non-ionic detergents (e.g., Triton X-100) can be used, but must be carefully optimized as they can also denature the enzyme.

  • Solvent Optimization: While challenging due to enzyme stability, exploring different buffer compositions and pH values might slightly improve solubility.

Q3: What concentration of this compound should I use in my experiments?

Q4: Are there specific classes of enzymes that are more likely to be active with this compound?

A4: Yes, enzymes that naturally process branched-chain fatty acids are better candidates. Look for enzymes such as:

  • α-Methylacyl-CoA Racemase (AMACR): This enzyme is involved in the metabolism of branched-chain fatty acids.[5][6]

  • Long-Chain Acyl-CoA Dehydrogenase (LCAD): As mentioned, LCAD has a wider active site that can accommodate bulkier substrates.[4]

  • Certain Acyl-CoA Thioesterases (ACOTs): Some ACOTs have broad substrate specificity and can hydrolyze branched-chain acyl-CoAs.[7][8]

Troubleshooting Guides

Issue 1: No or Very Low Enzymatic Activity Detected
Possible Cause Troubleshooting Step Rationale
Substrate Insolubility/Aggregation 1. Titrate in Bovine Serum Albumin (BSA) at various molar ratios to the substrate. 2. Test low concentrations of a non-ionic detergent (e.g., 0.01-0.1% Triton X-100).BSA binds the acyl-CoA, keeping it in a monomeric, soluble state.[1] Detergents can help solubilize the substrate but must be used cautiously to avoid enzyme denaturation.
Inappropriate Enzyme 1. Verify from literature if your enzyme is known to act on branched-chain fatty acids. 2. Test a positive control enzyme known for broad specificity or activity on branched-chain substrates (e.g., LCAD).The methyl branch may cause steric clashes in the active site of enzymes specific for linear substrates.[4]
Substrate Degradation 1. Check the purity and integrity of your this compound stock via HPLC or mass spectrometry. 2. Prepare fresh substrate solutions for each experiment.The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially at non-optimal pH.
Incorrect Assay Conditions 1. Optimize pH and temperature for your specific enzyme. 2. Ensure all necessary cofactors (e.g., FAD, NAD+, ATP) are present at optimal concentrations.Standard enzyme kinetics are highly dependent on these parameters.[9]
Issue 2: High Variability in Results / Poor Reproducibility
Possible Cause Troubleshooting Step Rationale
Inconsistent Substrate Preparation 1. Standardize the protocol for preparing the this compound solution, including sonication time and temperature. 2. Always prepare fresh dilutions from a concentrated, validated stock.The physical state (micellar vs. monomeric) of the substrate can vary with preparation, significantly impacting reaction rates.
Pipetting Errors 1. Use calibrated pipettes and reverse pipetting techniques for viscous solutions. 2. Prepare a master mix for the reaction components to minimize pipetting variations between wells or tubes.The high molecular weight and potential viscosity of the substrate solution can lead to inaccuracies.
Enzyme Instability 1. Perform a time-course experiment to ensure the reaction rate is linear over the measurement period. 2. Check the stability of your enzyme under the assay conditions, including the presence of the substrate and any detergents.The enzyme may be unstable or inhibited over time, leading to non-linear reaction rates.

Experimental Protocols

Protocol 1: Determination of Optimal BSA-to-Substrate Ratio
  • Prepare Substrate Stock: Prepare a 1 mM stock solution of this compound in an appropriate buffer (e.g., 50 mM HEPES, pH 7.4).

  • Prepare BSA Stock: Prepare a 1 mM stock solution of fatty-acid-free BSA in the same buffer.

  • Titration Setup: In a microplate or reaction tubes, prepare a series of substrate-BSA mixtures with varying molar ratios (e.g., 1:1, 1:2, 1:3, 1:4 of Substrate:BSA). Keep the final substrate concentration constant at your desired assay concentration (e.g., 10 µM).

  • Incubation: Incubate the mixtures at room temperature for 15 minutes to allow for binding.

  • Enzyme Reaction: Initiate the reaction by adding your enzyme and any necessary co-factors.

  • Activity Measurement: Measure the enzyme activity using your established assay method (e.g., spectrophotometric, fluorometric).

  • Analysis: Plot the enzyme activity against the BSA:Substrate ratio to identify the ratio that yields the highest and most stable activity.

Protocol 2: Radiometric Assay for Acyl-CoA Synthetase/Dehydrogenase Activity

This protocol is adapted for a generic acyl-CoA metabolizing enzyme using a radiolabeled precursor.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • ATP (for synthetases) or an electron acceptor (for dehydrogenases, e.g., Ferricenium)

    • Coenzyme A (for synthetases)

    • MgCl₂

    • BSA (at the optimal ratio determined previously)

    • [³H]- or [¹⁴C]-labeled 10-Methyldocosanoic acid (for synthetase) or this compound (for dehydrogenase)

  • Enzyme Addition: Add the enzyme preparation to the reaction mixture to start the reaction.

  • Incubation: Incubate at the optimal temperature (e.g., 37°C) for a defined period where the reaction is linear.

  • Reaction Termination: Stop the reaction by adding a solution that will partition the substrate and product (e.g., a mixture of isopropanol, heptane, and sulfuric acid for synthetase assays to separate the fatty acid from the acyl-CoA).

  • Phase Separation: Vortex and centrifuge to separate the aqueous and organic phases.

  • Scintillation Counting: Transfer an aliquot of the phase containing the radiolabeled product to a scintillation vial with scintillation cocktail and count the radioactivity.

  • Calculation: Calculate the amount of product formed based on the specific activity of the radiolabeled substrate.

Visualizations

Troubleshooting_Workflow start Start: Poor Enzymatic Activity sub_sol Is Substrate Solubility an Issue? start->sub_sol enz_spec Is Enzyme Specificity the Problem? sub_sol->enz_spec No add_bsa Action: Add BSA/Detergent sub_sol->add_bsa Yes sub_qual Is Substrate Quality a Concern? enz_spec->sub_qual No test_alt_enz Action: Test Alternative Enzyme (e.g., LCAD, AMACR) enz_spec->test_alt_enz Yes assay_cond Are Assay Conditions Optimal? sub_qual->assay_cond No verify_sub Action: Verify Substrate Purity (HPLC/MS) sub_qual->verify_sub Yes opt_ph_temp Action: Optimize pH, Temp, Cofactors assay_cond->opt_ph_temp Yes success Success: Activity Improved add_bsa->success test_alt_enz->success verify_sub->success opt_ph_temp->success

Caption: Troubleshooting workflow for poor enzymatic activity.

Experimental_Workflow sub_prep 1. Substrate Prep (this compound) sol_opt 2. Solubility Optimization (BSA Titration) sub_prep->sol_opt kinetics 3. Enzyme Kinetics Assay (e.g., Radiometric) sol_opt->kinetics analysis 4. Data Analysis (Activity Calculation) kinetics->analysis

Caption: General experimental workflow for the enzymatic assay.

Signaling_Pathway_Concept sub This compound (Monomer) micelle This compound (Micelle) sub->micelle Aggregation > CMC enzyme Enzyme Active Site sub->enzyme Binding micelle->sub Dissociation < CMC product Product enzyme->product Catalysis

Caption: Substrate states affecting enzyme interaction.

References

Enhancing the stability of 10-Methyldocosanoyl-CoA for long-term storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on enhancing the stability of 10-Methyldocosanoyl-CoA for long-term storage. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of this compound?

A1: For long-term storage, it is recommended to store this compound at ultra-low temperatures. Storage at -80°C is a practical option for preserving the integrity of long-chain acyl-CoAs.[1][2][3] For extended periods, cryogenic storage (between -150°C and -190°C) is considered the gold standard as it suspends all biological activity and prevents degradation.[2][3] For short-term storage, such as between experiments, -20°C can be suitable.[3]

Q2: Should I store this compound in solution or as a lyophilized powder?

A2: The most effective way to minimize degradation is to store this compound in its lyophilized or powder form at -20°C or, preferably, -80°C. If it is necessary to store it in solution, use a sterile buffer at a pH between 5 and 6. Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathways for long-chain acyl-CoAs like this compound are hydrolysis and oxidation.[4] The thioester bond is susceptible to hydrolysis, which can be accelerated by suboptimal pH and the presence of moisture. Oxidation can occur at the fatty acyl chain, particularly if there are any points of unsaturation, and can be initiated by exposure to air and light.

Q4: How can I minimize oxidation during storage?

A4: To minimize oxidation, it is advisable to purge the storage vial with an inert gas like nitrogen or argon before sealing. Storing the compound away from bright light is also recommended. The use of antioxidants can be considered, though their compatibility and potential interference with downstream applications must be evaluated.

Q5: What solvents are recommended for reconstituting this compound?

A5: The choice of solvent will depend on the specific experimental requirements. Initially, sterile, aqueous buffers with a slightly acidic pH (5-6) are often a good starting point. For compounds that are difficult to dissolve, the use of organic co-solvents may be necessary. It is crucial to consult any available product datasheets for specific solubility information.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Problem Possible Cause Suggested Solution
Loss of biological activity in downstream assays Degradation of this compound due to improper storage.Verify storage temperature (-80°C or cryogenic for long-term). Ensure single-use aliquots were used to avoid freeze-thaw cycles.[1][2] Assess sample integrity using HPLC or mass spectrometry.
Repeated freeze-thaw cycles.Prepare smaller, single-use aliquots for future storage.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) Hydrolysis or oxidation of the molecule.Confirm storage in a dry, oxygen-free environment (e.g., under argon or nitrogen). Analyze for the presence of free fatty acids and oxidized byproducts.
Contamination of the sample.Use sterile handling techniques and high-purity solvents for reconstitution.
Difficulty in dissolving lyophilized powder The compound may have low solubility in the chosen solvent.Try gentle warming or vortexing. If solubility remains an issue, consider alternative solvents or the addition of a small amount of a compatible organic co-solvent. Always refer to any manufacturer's solubility data.
Inconsistent experimental results Variability in the concentration of active this compound between aliquots.Ensure the stock solution was thoroughly mixed before aliquoting. Re-quantify the concentration of a subset of aliquots to check for consistency.
Degradation over the course of the experiment.Keep the reconstituted sample on ice during experimental use. Minimize the time the sample is at room temperature.

Experimental Protocols

Protocol 1: Assessment of this compound Integrity by HPLC

This protocol provides a general framework for assessing the purity of a this compound sample.

  • Sample Preparation:

    • Carefully bring the stored this compound sample to room temperature before opening to prevent condensation.

    • Reconstitute the lyophilized powder or thaw a frozen aliquot in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0) to a known concentration.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulates.

  • HPLC System and Column:

    • Use a reverse-phase HPLC system equipped with a UV detector.

    • A C18 column is typically suitable for the separation of long-chain fatty acyl-CoAs.

  • Mobile Phase and Gradient:

    • A common mobile phase system consists of a buffered aqueous phase (e.g., ammonium (B1175870) acetate (B1210297) or potassium phosphate) and an organic phase (e.g., acetonitrile (B52724) or methanol).

    • Employ a gradient elution to effectively separate the target compound from potential degradation products. An example gradient could be starting with a lower concentration of the organic phase and gradually increasing it.

  • Detection:

    • Monitor the elution profile at a wavelength where the adenine (B156593) group of Coenzyme A absorbs, typically around 260 nm.

  • Data Analysis:

    • Analyze the chromatogram for the presence of a single, sharp peak corresponding to this compound.

    • The appearance of additional peaks may indicate the presence of impurities or degradation products. The retention times of these peaks can provide clues to their identity (e.g., earlier eluting peaks might correspond to more polar hydrolysis products).

Protocol 2: Confirmation of Molecular Weight by Mass Spectrometry

This protocol outlines the use of mass spectrometry to confirm the identity and integrity of this compound.

  • Sample Preparation:

    • Prepare the this compound sample as described in the HPLC protocol, ensuring it is dissolved in a solvent compatible with mass spectrometry (e.g., a mixture of water and acetonitrile with a small amount of formic acid).

  • Mass Spectrometry Analysis:

    • Infuse the sample directly into the mass spectrometer or couple the output of an HPLC system to the mass spectrometer (LC-MS).[5]

    • Use electrospray ionization (ESI) in positive ion mode, as acyl-CoAs are readily ionized under these conditions.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to identify the molecular ion of this compound.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data. This can help to confirm the structure of the molecule.

  • Data Analysis:

    • Compare the observed mass-to-charge ratio (m/z) of the molecular ion with the theoretical m/z of this compound.

    • Analyze the fragmentation pattern to ensure it is consistent with the known structure of an acyl-CoA.

Data Summary Tables

Table 1: Recommended Storage Conditions for this compound

Storage Duration Temperature Format Key Considerations
Short-term (days to weeks)-20°CLyophilized powder or single-use aliquots in a suitable bufferAvoid repeated freeze-thaw cycles.[6]
Long-term (months to years)-80°CLyophilized powder or single-use aliquots in a suitable bufferOffers excellent stability for most biomolecules.[1][2]
Archival (years)-150°C to -190°C (Cryogenic)Lyophilized powder or single-use aliquots in a suitable bufferGold standard for preserving sample integrity over very long periods.[2][3]

Table 2: General Physicochemical Properties and Stability Considerations

Property Consideration for this compound Stability
Thioester Bond Susceptible to hydrolysis. Store in a dry environment and at a slightly acidic to neutral pH (5-7).
Fatty Acyl Chain Prone to oxidation. Store under an inert atmosphere (argon or nitrogen) and protect from light.
Coenzyme A Moiety The adenine ring provides a useful chromophore for UV detection around 260 nm.

Visualizations

experimental_workflow cluster_storage Sample Storage cluster_prep Sample Preparation cluster_analysis Stability Assessment cluster_results Data Interpretation storage This compound (Lyophilized or Aliquots) -80°C or Cryogenic prep Equilibrate to Room Temp Reconstitute in Buffer Filter (0.22 µm) storage->prep Retrieve Sample hplc HPLC Analysis (Purity Check) prep->hplc Inject Sample ms Mass Spectrometry (Identity Confirmation) prep->ms Infuse Sample results Assess Purity Confirm Molecular Weight Evaluate Degradation hplc->results Chromatogram ms->results Mass Spectrum

Caption: Experimental workflow for assessing the stability of this compound.

troubleshooting_flow start Inconsistent Experimental Results? check_storage Review Storage Conditions (-80°C, single-use aliquots) start->check_storage check_handling Review Handling Procedures (on ice, minimize room temp exposure) start->check_handling assess_integrity Assess Sample Integrity (HPLC, Mass Spectrometry) check_storage->assess_integrity check_handling->assess_integrity degraded Sample Degraded assess_integrity->degraded Degradation Detected stable Sample Stable assess_integrity->stable No Degradation new_sample Use a fresh aliquot or new sample degraded->new_sample re_evaluate Re-evaluate other experimental parameters stable->re_evaluate

Caption: Troubleshooting flowchart for inconsistent experimental results.

References

Dealing with nonspecific binding of 10-Methyldocosanoyl-CoA in assays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 10-Methyldocosanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental assays, with a particular focus on mitigating nonspecific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to work with in assays?

This compound is a very-long-chain branched-chain fatty acyl-coenzyme A. Its long hydrocarbon tail (23 carbons with a methyl branch) makes it highly hydrophobic. This property leads to low solubility in aqueous buffers and a strong tendency to bind nonspecifically to laboratory plastics (e.g., polypropylene, polystyrene), pipette tips, and even proteins in the assay, which can lead to inaccurate and irreproducible results.

Q2: What are the primary consequences of nonspecific binding of this compound in my experiments?

Nonspecific binding can lead to several issues:

  • Underestimation of concentration: A significant portion of the molecule may adhere to surfaces, reducing its effective concentration in the assay solution.

  • Inaccurate kinetic data: The actual substrate concentration available to the enzyme may be much lower than the calculated concentration, leading to incorrect Michaelis-Menten kinetics (Km and Vmax).

  • High background signal: Binding to non-target proteins or surfaces can generate a high background signal, reducing the signal-to-noise ratio.

  • Poor reproducibility: The extent of nonspecific binding can vary between experiments, leading to inconsistent results.

Q3: How can I improve the solubility of this compound in my aqueous assay buffers?

Due to its hydrophobic nature, dissolving this compound in purely aqueous buffers is challenging. Here are some strategies:

  • Use of a carrier protein: Bovine Serum Albumin (BSA) is commonly used to bind and solubilize long-chain fatty acids and their CoA esters.

  • Inclusion of detergents: Non-ionic detergents like Triton X-100 or Tween-20 at concentrations below their critical micelle concentration (CMC) can help to keep the molecule in solution. However, be aware that detergents can also affect enzyme activity.

  • Employing cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their solubility in aqueous solutions.[1][2][3]

Q4: What is the role of this compound in biological systems?

Very-long-chain and branched-chain fatty acyl-CoAs, like this compound, are known to be high-affinity ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[4][5] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. Activation of PPARα leads to the transcription of genes involved in fatty acid oxidation.

Troubleshooting Guides

Issue 1: High background signal and low signal-to-noise ratio.

Possible Cause: Nonspecific binding of this compound to the assay plate or other components.

Solutions:

StrategyRecommendationRationale
Use of Low-Binding Microplates Utilize commercially available low-binding microplates.These plates have a modified surface that reduces hydrophobic and ionic interactions.
Inclusion of a Blocking Agent Add Bovine Serum Albumin (BSA) to the assay buffer at a concentration of 0.01-0.1%.BSA can bind to this compound, keeping it in solution and preventing its adsorption to surfaces. It also blocks nonspecific binding sites on the plate.
Addition of a Non-ionic Detergent Include a low concentration (e.g., 0.01-0.05%) of a non-ionic detergent such as Tween-20 or Triton X-100 in your buffers.Detergents can help to solubilize the hydrophobic this compound and reduce its interaction with plastic surfaces. Note: Always test for detergent effects on your specific enzyme's activity.
Pre-coating the Microplate Before adding your assay components, incubate the wells with a solution of a blocking agent like BSA (1%) for 30-60 minutes at room temperature, then wash.This will saturate the nonspecific binding sites on the plastic surface.
Issue 2: Inconsistent and non-reproducible results between wells and experiments.

Possible Cause: Variable nonspecific binding and aggregation of this compound.

Solutions:

StrategyRecommendationRationale
Consistent Pipetting Technique When pipetting solutions containing this compound, pre-wet the pipette tip with the solution and dispense slowly and consistently.This minimizes the amount of material that adheres to the inside of the tip. Using low-retention pipette tips is also recommended.
Thorough Mixing Ensure that the this compound stock solution and all subsequent dilutions are thoroughly mixed before each use. Vortexing or gentle sonication may be necessary.Due to its hydrophobicity, this molecule can easily come out of solution or form micelles, leading to concentration gradients.
Freshly Prepared Solutions Prepare working solutions of this compound fresh for each experiment.Long-term storage of diluted aqueous solutions can lead to degradation and aggregation.
Control for Surface Effects Include "no enzyme" control wells to quantify the amount of nonspecific binding to the plate.This will help to normalize your data and assess the effectiveness of your blocking strategies.

Quantitative Data on Nonspecific Binding

Surface MaterialExpected Nonspecific BindingKey Influencing Factors
Polystyrene HighPrimarily hydrophobic interactions. The aromatic rings in polystyrene can interact with the long acyl chain.
Polypropylene Moderate to HighAlso driven by hydrophobic interactions. The lack of aromaticity may slightly reduce binding compared to polystyrene.
Low-Binding Polypropylene LowSurface is often treated to be more hydrophilic, reducing the hydrophobic interactions that cause nonspecific binding.
Glass (untreated) ModerateCan have both hydrophobic and ionic interactions, depending on the surface cleanliness and buffer pH.
BSA-coated Surfaces Very LowThe protein layer effectively masks the underlying surface and provides a more hydrophilic environment.

Experimental Protocols

Protocol 1: PPARα Ligand Binding Assay (Competitive ELISA format)

This protocol is designed to test the ability of this compound to bind to the PPARα ligand-binding domain (LBD).

Materials:

  • Recombinant PPARα-LBD

  • Biotinylated known PPARα ligand (e.g., a fibrate drug)

  • Streptavidin-coated 96-well microplate

  • This compound

  • Assay Buffer: PBS, pH 7.4, with 0.1% BSA and 0.05% Tween-20

  • Wash Buffer: PBS, pH 7.4, with 0.05% Tween-20

  • Anti-PPARα antibody conjugated to Horseradish Peroxidase (HRP)

  • TMB substrate

  • Stop Solution (e.g., 1M H₂SO₄)

  • Microplate reader

Procedure:

  • Coat Plate: Add 100 µL of streptavidin solution to each well of a 96-well plate and incubate overnight at 4°C. Wash three times with Wash Buffer.

  • Bind Biotinylated Ligand: Add 100 µL of the biotinylated known PPARα ligand to each well and incubate for 1 hour at room temperature. Wash three times with Wash Buffer.

  • Blocking: Add 200 µL of Assay Buffer to each well and incubate for 1 hour at room temperature to block any remaining nonspecific binding sites.

  • Competitive Binding:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • Add 50 µL of the PPARα-LBD solution to each well.

    • Add 50 µL of the this compound dilutions or Assay Buffer (for control wells) to the wells.

    • Incubate for 2 hours at room temperature with gentle shaking.

  • Washing: Wash the plate five times with Wash Buffer.

  • Add Primary Antibody: Add 100 µL of the HRP-conjugated anti-PPARα antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Read Absorbance: Measure the absorbance at 450 nm using a microplate reader. A decrease in signal in the presence of this compound indicates competitive binding.

Visualizations

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 10-MDCoA_ext This compound 10-MDCoA_cyt This compound 10-MDCoA_ext->10-MDCoA_cyt Uptake PPARa PPARα 10-MDCoA_cyt->PPARa Binds to and activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR Forms heterodimer with RXR RXR RXR->PPARa_RXR PPARa_RXR_nuc PPARα-RXR Heterodimer PPARa_RXR->PPARa_RXR_nuc Translocation PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR_nuc->PPRE Binds to Target_Genes Target Gene Transcription (e.g., genes for β-oxidation) PPRE->Target_Genes Initiates

Caption: PPARα signaling pathway activated by this compound.

Experimental_Workflow_Nonspecific_Binding cluster_prep Preparation cluster_assay Assay Setup cluster_detection Detection & Analysis Prepare_Reagents Prepare Assay Buffer (with/without BSA, Detergent) Add_Components Add Assay Components (Buffer, Compound, Enzyme) Prepare_Reagents->Add_Components Prepare_Compound Prepare 10-MDCoA Stock and Serial Dilutions Prepare_Compound->Add_Components Coat_Plate Optional: Pre-coat plate with BSA Coat_Plate->Add_Components Incubate Incubate at Specified Temperature Add_Components->Incubate Measure_Signal Measure Signal (e.g., Absorbance, Fluorescence) Incubate->Measure_Signal Analyze_Data Analyze Data and Assess Nonspecific Binding Measure_Signal->Analyze_Data

Caption: Experimental workflow for mitigating nonspecific binding.

References

Validation & Comparative

A Comparative Analysis of the Metabolic Fates of 10-Methyldocosanoyl-CoA and Docosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of docosanoyl-CoA, a very long-chain saturated fatty acid, and its methylated counterpart, 10-methyldocosanoyl-CoA. Understanding the metabolic fate of these molecules is crucial for research in lipid metabolism, genetic metabolic disorders, and the development of therapeutic agents targeting fatty acid oxidation.

Introduction

Docosanoyl-CoA, the activated form of docosanoic acid (behenic acid), is a C22:0 very long-chain fatty acyl-CoA. Its metabolism is a well-characterized process involving both peroxisomal and mitochondrial beta-oxidation. In contrast, the introduction of a methyl group at the 10th carbon position in this compound is predicted to significantly alter its metabolic route. The presence of this branch point is expected to hinder the standard beta-oxidation pathway, necessitating the involvement of alternative enzymatic processes.

Comparative Metabolic Pathways

The metabolism of docosanoyl-CoA begins in the peroxisomes, as mitochondria are unable to efficiently process fatty acids with chain lengths greater than C22.[1][2] In the peroxisome, docosanoyl-CoA undergoes several cycles of beta-oxidation, where the fatty acid chain is shortened by two carbons in each cycle, producing acetyl-CoA.[2][3] The resulting shorter-chain acyl-CoAs are then transported to the mitochondria for complete oxidation to CO2 and water via the mitochondrial beta-oxidation pathway and the citric acid cycle.[1][3]

The metabolic fate of this compound is anticipated to be more complex. Standard beta-oxidation is likely to proceed until the enzymatic machinery approaches the 10-methyl branch. The methyl group at an even-numbered carbon, distant from the carboxyl end, presents a steric hindrance to the enzymes of beta-oxidation. It is hypothesized that the degradation of this molecule will require an initial alpha-oxidation step to remove a single carbon atom, thereby shifting the position of the methyl group and allowing beta-oxidation to resume.[4][5][6] Alpha-oxidation is a known pathway for the metabolism of branched-chain fatty acids, such as phytanic acid, where a methyl group at the beta-carbon blocks beta-oxidation.[4][5] This process occurs in the peroxisomes and involves a series of enzymatic reactions that ultimately release the carboxyl carbon as CO2.[6][7] Following this initial step, the resulting 9-methylheneicosanoyl-CoA could potentially re-enter the beta-oxidation pathway.

Quantitative Data Comparison

The following table summarizes the predicted quantitative differences in the metabolic products of docosanoyl-CoA and this compound upon complete oxidation.

FeatureDocosanoyl-CoAThis compound (Predicted)
Primary Site of Initial Oxidation PeroxisomesPeroxisomes
Initial Oxidative Pathway Beta-oxidationAlpha-oxidation followed by Beta-oxidation
Number of Beta-oxidation Cycles 109
Molecules of Acetyl-CoA Produced 119
Molecules of Propionyl-CoA Produced 01
Molecules of CO2 Produced (from initial oxidation steps) 01 (from alpha-oxidation)
Key Enzymes Involved Acyl-CoA Oxidase (peroxisomal), D-bifunctional protein, Peroxisomal thiolase, Mitochondrial beta-oxidation enzymesPhytanoyl-CoA hydroxylase (or similar alpha-hydroxylase), 2-hydroxyphytanoyl-CoA lyase, Aldehyde dehydrogenase, Peroxisomal and Mitochondrial beta-oxidation enzymes

Experimental Protocols

Objective: To determine and compare the metabolic fate of this compound and Docosanoyl-CoA in a cellular model.

Model System: Human hepatoma cell line (e.g., HepG2) or primary hepatocytes, which are known to possess active peroxisomal and mitochondrial fatty acid oxidation pathways.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM) and supplements

  • [1-¹⁴C]Docosanoic acid and synthesized [1-¹⁴C]10-Methyldocosanoic acid

  • Coenzyme A, ATP, and other cofactors for acyl-CoA synthesis

  • Cell lysis buffer

  • Scintillation fluid and vials

  • HPLC system with a radiodetector

  • Mass spectrometer for metabolite identification

Methodology:

  • Cell Culture and Treatment:

    • Culture HepG2 cells to 80-90% confluency in appropriate culture dishes.

    • Incubate the cells with either [1-¹⁴C]Docosanoic acid or [1-¹⁴C]10-Methyldocosanoic acid complexed to fatty acid-free bovine serum albumin (BSA) for a defined period (e.g., 2, 6, 12, 24 hours).

  • Measurement of Fatty Acid Oxidation:

    • CO₂ Trapping: Measure the rate of complete oxidation by trapping the released ¹⁴CO₂. The cell culture plates are sealed, and a small tube containing a CO₂ trapping agent (e.g., NaOH) is included. After the incubation period, the medium is acidified to release all dissolved CO₂, which is then trapped and quantified by scintillation counting.[8]

    • Acid-Soluble Metabolites (ASMs): Measure the production of water-soluble intermediates of beta-oxidation (e.g., acetyl-CoA). At the end of the incubation, the cells and medium are treated with perchloric acid to precipitate macromolecules. The supernatant, containing the ASMs, is then quantified by scintillation counting.[8]

  • Metabolite Analysis:

    • Harvest the cells and perform a subcellular fractionation to isolate mitochondria and peroxisomes.

    • Extract acyl-CoA esters from the cell fractions.[9]

    • Analyze the acyl-CoA profiles using LC-MS/MS to identify and quantify the chain-shortened intermediates of both docosanoyl-CoA and this compound.[9][10] This will provide direct evidence for the different metabolic pathways.

  • Data Analysis:

    • Compare the rates of ¹⁴CO₂ and ¹⁴C-ASM production between the two fatty acids.

    • Analyze the mass spectrometry data to identify the specific acyl-CoA intermediates generated from each substrate, which will elucidate the respective metabolic pathways.

Visualizations

G cluster_0 Docosanoyl-CoA Metabolism cluster_1 This compound Metabolism (Predicted) Docosanoyl-CoA (C22) Docosanoyl-CoA (C22) Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation Docosanoyl-CoA (C22)->Peroxisomal Beta-Oxidation Multiple Cycles Acetyl-CoA Acetyl-CoA Peroxisomal Beta-Oxidation->Acetyl-CoA Medium-Chain Acyl-CoA Medium-Chain Acyl-CoA Peroxisomal Beta-Oxidation->Medium-Chain Acyl-CoA Mitochondrial Beta-Oxidation Mitochondrial Beta-Oxidation Medium-Chain Acyl-CoA->Mitochondrial Beta-Oxidation Multiple Cycles Acetyl-CoA Acetyl-CoA Mitochondrial Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA ->TCA Cycle This compound (C22-Methyl) This compound (C22-Methyl) Peroxisomal Beta-Oxidation (Initial Cycles) Peroxisomal Beta-Oxidation (Initial Cycles) This compound (C22-Methyl)->Peroxisomal Beta-Oxidation (Initial Cycles) Methyl-Branched Acyl-CoA Methyl-Branched Acyl-CoA Peroxisomal Beta-Oxidation (Initial Cycles)->Methyl-Branched Acyl-CoA Alpha-Oxidation Alpha-Oxidation Methyl-Branched Acyl-CoA->Alpha-Oxidation CO2 CO2 Alpha-Oxidation->CO2 Pristanoyl-CoA analog (C21-Methyl) Pristanoyl-CoA analog (C21-Methyl) Alpha-Oxidation->Pristanoyl-CoA analog (C21-Methyl) Peroxisomal/Mitochondrial Beta-Oxidation Peroxisomal/Mitochondrial Beta-Oxidation Pristanoyl-CoA analog (C21-Methyl)->Peroxisomal/Mitochondrial Beta-Oxidation Acetyl-CoA   Acetyl-CoA   Peroxisomal/Mitochondrial Beta-Oxidation->Acetyl-CoA   Propionyl-CoA Propionyl-CoA Peroxisomal/Mitochondrial Beta-Oxidation->Propionyl-CoA TCA Cycle TCA Cycle Acetyl-CoA  ->TCA Cycle Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Succinyl-CoA->TCA Cycle

Caption: Comparative metabolic pathways of Docosanoyl-CoA and this compound.

G cluster_workflow Experimental Workflow Cell Culture (HepG2) Cell Culture (HepG2) Incubation with Radiolabeled Fatty Acids Incubation with Radiolabeled Fatty Acids Cell Culture (HepG2)->Incubation with Radiolabeled Fatty Acids [1-14C]Substrates Measurement of Oxidation Measurement of Oxidation Incubation with Radiolabeled Fatty Acids->Measurement of Oxidation Metabolite Extraction Metabolite Extraction Incubation with Radiolabeled Fatty Acids->Metabolite Extraction CO2 Trapping CO2 Trapping Measurement of Oxidation->CO2 Trapping Acid-Soluble Metabolites Acid-Soluble Metabolites Measurement of Oxidation->Acid-Soluble Metabolites Data Analysis Data Analysis CO2 Trapping->Data Analysis Acid-Soluble Metabolites->Data Analysis LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Acyl-CoA Profiling LC-MS/MS Analysis->Data Analysis

Caption: Experimental workflow for comparing fatty acid metabolism.

References

Validating the Mass Spectral Library Entry for 10-Methyldocosanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for the validation of a mass spectral library entry for 10-Methyldocosanoyl-CoA. Due to the absence of a publicly available experimental mass spectrum for this specific branched-chain very-long-chain acyl-CoA, this guide presents a comparative analysis using experimental data from a closely related straight-chain analogue, docosanoyl-CoA, and predicted data based on established fragmentation patterns. This approach allows researchers to benchmark a newly acquired experimental spectrum of this compound against reliable data points.

Introduction to this compound and Mass Spectrometry

This compound is a branched-chain very-long-chain acyl-coenzyme A (VLC-acyl-CoA). The analysis of such molecules is crucial in lipidomics and the study of metabolic pathways. Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation and quantification of acyl-CoAs.[1] Acyl-CoAs exhibit characteristic fragmentation patterns in positive ion mode electrospray ionization (ESI), which typically include a neutral loss of 507 Da and a prominent fragment ion at m/z 428, corresponding to the phosphopantetheine and adenosine (B11128) diphosphate (B83284) portions of the coenzyme A moiety.[2][3][4]

Comparative Mass Spectral Data

The following tables summarize the expected and observed mass spectral data for this compound and its straight-chain counterpart, docosanoyl-CoA.

Predicted Mass Spectral Data for this compound
AttributePredicted ValueDescription
Formula C44H80N7O17P3S
Monoisotopic Mass 1103.4697 Da
Precursor Ion [M+H]+ 1104.4770 m/z
Key Fragment 1 597.4813 m/z[M+H - 507]+
Key Fragment 2 428.0372 m/z[Adenosine diphosphate + phosphopantetheine fragment]
Experimental Mass Spectral Data for Docosanoyl-CoA

Data sourced from PubChem CID 168166.[5]

AttributeExperimental ValueDescription
Formula C43H78N7O17P3S
Monoisotopic Mass 1089.4388 Da
Precursor Ion [M+H]+ 1090.4460 m/z
Key Fragment 1 583.4503 m/z[M+H - 507]+
Key Fragment 2 428.0372 m/z[Adenosine diphosphate + phosphopantetheine fragment]

In-Silico Mass Spectral Library Comparison

Researchers can further validate their experimental data by comparing it against in-silico generated mass spectral libraries. CoA-Blast is a publicly available in-silico tandem mass spectral library that contains over 10,000 accurate mass MS/MS spectra for a wide range of acyl-CoA species.[2][6] It is important to note that in-silico fragmentation may not distinguish between branched-chain and linear-chain isomers, as the major fragment ions originate from the coenzyme A portion of the molecule.[2] Therefore, chromatographic separation is essential for distinguishing isomers.

Experimental Protocol: LC-MS/MS Analysis of Very-Long-Chain Acyl-CoAs

This protocol is a generalized procedure based on established methods for the analysis of long-chain and very-long-chain acyl-CoAs.[1][3][7]

1. Sample Preparation (from tissue)

  • Homogenize 50-100 mg of tissue in a suitable buffer.

  • Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the acyl-CoAs.

  • Reconstitute the dried extract in an appropriate solvent, such as a methanol:water mixture, for LC-MS/MS analysis.

2. Liquid Chromatography (LC)

  • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM ammonium (B1175870) hydroxide (B78521) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient to separate very-long-chain acyl-CoAs, for example:

    • 0-2 min: 20% B

    • 2-15 min: ramp to 95% B

    • 15-20 min: hold at 95% B

    • 20-21 min: return to 20% B

    • 21-25 min: re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) or a full scan with data-dependent MS/MS.

  • MRM Transitions:

    • This compound: 1104.5 -> 597.5 and 1104.5 -> 428.0

    • Internal Standard (e.g., C17:0-CoA): Use appropriate transitions for the chosen internal standard.

  • Collision Energy: Optimize for the specific instrument and analytes, typically in the range of 20-40 eV.

Visualizations

experimental_workflow tissue Tissue Sample homogenization Homogenization tissue->homogenization extraction Acyl-CoA Extraction (SPE or LLE) homogenization->extraction lc LC Separation (C18 Column) extraction->lc ms MS/MS Analysis (ESI+, MRM) lc->ms data Data Validation ms->data

Caption: Experimental workflow for the analysis of this compound.

fragmentation_pathway precursor This compound [M+H]+ (m/z 1104.5) fragment1 [M+H - 507]+ (m/z 597.5) precursor->fragment1 Collision-Induced Dissociation fragment2 Adenosine Diphosphate + Phosphopantetheine (m/z 428.0) precursor->fragment2 neutral_loss Neutral Loss of 507 Da (Adenosine-3'-phosphate 5'-diphosphate) fragment1->neutral_loss

Caption: Predicted fragmentation pathway for this compound.

References

A Comparative Guide to the Effects of Methyl-Branched Acyl-CoAs on Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of different methyl-branched acyl-CoAs on the biophysical properties of cell membranes. Understanding these interactions is crucial for research in microbiology, metabolic diseases, and the development of novel therapeutics that target membrane-dependent processes. This document summarizes the key differences in their effects on membrane fluidity, structure, and integrity, supported by experimental data and detailed methodologies.

Impact on Cell Membrane Properties: A Quantitative Comparison

Methyl-branched acyl-CoAs, by altering the fatty acid composition of membrane phospholipids, can significantly influence the physical state of the cell membrane. The position and number of methyl branches on the acyl chain are key determinants of these effects. The primary types of methyl-branched fatty acids include iso- and anteiso- monomethyl-branched fatty acids, which have a methyl group on the penultimate or antepenultimate carbon, respectively, and polymethylated fatty acids such as phytanic acid and pristanic acid.[1][2]

Generally, the introduction of methyl branches disrupts the orderly packing of fatty acyl chains, leading to an increase in membrane fluidity.[2] This effect is more pronounced with anteiso- branching compared to iso- branching due to the greater steric hindrance posed by the methyl group's location.[3] Polymehylated fatty acids, like phytanic acid, also contribute to increased membrane fluidity.[4]

Table 1: Comparative Effects on Membrane Fluidity
Acyl-CoA TypeChange in Membrane FluidityLaurdan (B1674558) Generalized Polarization (GP) ValueSupporting Evidence
Straight-Chain (Control) Baseline~0.5 to 0.6 (Gel Phase), ~-0.3 to 0.3 (Liquid Phase)[5]
Iso-Branched IncreasedLower than straight-chain; higher than anteiso-[6]
Anteiso-Branched Significantly IncreasedLower than iso-branched[6]
Phytanoyl-CoA IncreasedLower than straight-chain[4]
Pristanoyl-CoA Presumed to IncreaseData not readily available in comparative studies[7][8]

Note: Laurdan GP values are inversely correlated with membrane fluidity; lower GP values indicate higher fluidity. The values can range from -1 (most fluid) to +1 (most ordered).[9][10]

Table 2: Comparative Effects on Membrane Structural Parameters (from Molecular Dynamics Simulations)
Acyl-CoA TypeChange in Bilayer ThicknessChange in Area per LipidSupporting Evidence
Straight-Chain (Control) BaselineBaseline[11]
Iso-Branched DecreasedIncreased[11][12]
Anteiso-Branched Decreased (more than iso-)Increased (more than iso-)[11][12]
Phytanoyl-CoA DecreasedIncreased[11]
Pristanoyl-CoA Presumed to DecreasePresumed to Increase[7][8]

Experimental Protocols

Measurement of Membrane Fluidity using Laurdan GP

This protocol describes the use of the fluorescent probe Laurdan to measure changes in membrane fluidity. Laurdan's emission spectrum shifts in response to the polarity of its environment, which is influenced by the packing of lipid acyl chains.

Materials:

  • Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader with fluorescence capability (excitation at 350 nm, emission at 440 nm and 490 nm)

  • Black, clear-bottom 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with the desired concentrations of methyl-branched fatty acids (or their precursors) for the desired time.

  • Laurdan Staining:

    • Prepare a 1 mM stock solution of Laurdan in dimethylformamide (DMF).

    • Dilute the Laurdan stock solution to a final concentration of 10 µM in cell culture medium.

    • Remove the old medium from the cells and add the Laurdan-containing medium.

    • Incubate for 30 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with PBS to remove excess Laurdan.

  • Fluorescence Measurement:

    • Add fresh PBS to each well.

    • Measure the fluorescence intensity at emission wavelengths of 440 nm (I440) and 490 nm (I490) with an excitation wavelength of 350 nm.

  • GP Calculation: Calculate the Generalized Polarization (GP) value for each well using the formula: GP = (I440 - I490) / (I440 + I490)

Assessment of Cell Membrane Integrity using Propidium Iodide

This protocol uses the fluorescent dye Propidium Iodide (PI) to quantify the percentage of cells with compromised membrane integrity. PI is a nuclear stain that is impermeant to live cells with intact membranes but can enter and stain the nucleus of dead or membrane-damaged cells.

Materials:

  • Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock in water)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with the methyl-branched acyl-CoAs as described in the previous protocol.

  • Cell Harvesting:

    • For adherent cells, detach them using a gentle cell scraper or trypsin-EDTA.

    • For suspension cells, collect them directly.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again. Repeat this wash step.

  • PI Staining:

    • Resuspend the cell pellet in 100-500 µL of PBS.

    • Add PI to a final concentration of 1-10 µg/mL.

    • Incubate for 5-15 minutes on ice, protected from light.

  • Analysis:

    • Flow Cytometry: Analyze the cells on a flow cytometer, detecting PI fluorescence in the appropriate channel (e.g., FL2 or FL3). Gate on the cell population and quantify the percentage of PI-positive (dead/damaged) cells.

    • Fluorescence Microscopy: Mount the stained cells on a microscope slide and observe using a fluorescence microscope with appropriate filters for PI (red fluorescence). Count the number of total cells (e.g., using a bright-field image or a nuclear counterstain like DAPI) and the number of PI-positive cells to determine the percentage of cells with compromised membrane integrity.

Lipid Extraction and GC-MS Analysis of Fatty Acid Composition

This protocol outlines the steps for extracting total lipids from cells and analyzing the fatty acid composition by Gas Chromatography-Mass Spectrometry (GC-MS) after conversion to fatty acid methyl esters (FAMEs).

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • BF3-methanol or methanolic HCl

  • Hexane (B92381)

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column

Procedure:

  • Cell Harvesting and Lysis: Harvest and wash the cells as previously described. Lyse the cells by sonication or by adding a hypotonic buffer.

  • Lipid Extraction (Folch Method):

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the cell lysate.

    • Vortex thoroughly and incubate at room temperature for 20 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Transesterification to FAMEs:

    • Add BF3-methanol or methanolic HCl to the dried lipid extract.

    • Heat at 60-100°C for the recommended time to convert fatty acids to their methyl esters.

    • Cool the reaction mixture and add water and hexane.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject an aliquot of the FAMEs solution into the GC-MS system.

    • Separate the FAMEs on the capillary column using an appropriate temperature program.

    • Identify the individual FAMEs based on their retention times and mass spectra, comparing them to known standards.

    • Quantify the relative abundance of each fatty acid by integrating the peak areas.

Visualizations

Biosynthesis of Methyl-Branched Acyl-CoAs

cluster_bcaa Branched-Chain Amino Acid Catabolism cluster_fas Fatty Acid Synthesis Valine Valine Isobutyryl-CoA Isobutyryl-CoA Valine->Isobutyryl-CoA Leucine Leucine Isovaleryl-CoA Isovaleryl-CoA Leucine->Isovaleryl-CoA Isoleucine Isoleucine 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA Isoleucine->2-Methylbutyryl-CoA Acetyl-CoA Acetyl-CoA FASII FASII Acetyl-CoA->FASII Primer Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASII Elongation Iso-Fatty Acyl-CoA Iso-Fatty Acyl-CoA FASII->Iso-Fatty Acyl-CoA Anteiso-Fatty Acyl-CoA Anteiso-Fatty Acyl-CoA FASII->Anteiso-Fatty Acyl-CoA Straight-Chain Fatty Acyl-CoA Straight-Chain Fatty Acyl-CoA FASII->Straight-Chain Fatty Acyl-CoA Isobutyryl-CoA->FASII Primer 2-Methylbutyryl-CoA->FASII Primer

Caption: Biosynthesis pathway of methyl-branched fatty acyl-CoAs.

Experimental Workflow for Membrane Fluidity Analysis

Cell_Culture 1. Cell Culture Treatment 2. Treatment with Methyl-Branched Fatty Acids Cell_Culture->Treatment Laurdan_Staining 3. Laurdan Staining (10 µM, 30 min) Treatment->Laurdan_Staining Washing 4. Wash with PBS Laurdan_Staining->Washing Fluorescence_Reading 5. Read Fluorescence (Ex: 350nm, Em: 440nm & 490nm) Washing->Fluorescence_Reading GP_Calculation 6. Calculate GP Value GP = (I440 - I490) / (I440 + I490) Fluorescence_Reading->GP_Calculation Analysis 7. Data Analysis and Comparison GP_Calculation->Analysis

Caption: Workflow for measuring membrane fluidity using Laurdan.

Impact of Methyl-Branching on Lipid Packing

cluster_straight Straight-Chain Acyl-CoAs cluster_branched Methyl-Branched Acyl-CoAs Straight_Lipids Tightly Packed Lipids Straight_Membrane Ordered Membrane (Low Fluidity) Straight_Lipids->Straight_Membrane Branched_Lipids Disrupted Packing Branched_Membrane Disordered Membrane (High Fluidity) Branched_Lipids->Branched_Membrane Incorporation Incorporation into Phospholipids Incorporation->Straight_Lipids Incorporation->Branched_Lipids Straight_Chain Straight-Chain Fatty Acids Straight_Chain->Incorporation Branched_Chain Methyl-Branched Fatty Acids Branched_Chain->Incorporation

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 10-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides comprehensive, step-by-step instructions for the proper disposal of 10-Methyldocosanoyl-CoA, ensuring the safety of laboratory personnel and compliance with standard regulations. This information is intended for researchers, scientists, and professionals in drug development who handle such specialized biochemicals.

Key Safety and Handling Information

While specific safety data for this compound is limited, the following table summarizes handling precautions based on data for similar long-chain fatty acyl-CoAs and related chemicals. Adherence to these guidelines is crucial for minimizing risks.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Wear protective gloves, chemical safety goggles, and a laboratory coat.
Skin Contact In case of contact, immediately wash skin with soap and plenty of water.General Laboratory Practice
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Inhalation Move to fresh air. If breathing is difficult, give oxygen.General Laboratory Practice
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.General Laboratory Practice
Spill Cleanup Absorb with an inert material and dispose of as hazardous waste. Do not allow to enter drains.

Disposal Workflow

The proper disposal of this compound follows a structured workflow designed to ensure safety and regulatory compliance. The diagram below illustrates the key decision points and steps in this process.

cluster_0 Waste Identification and Segregation cluster_1 Containerization and Labeling cluster_2 Storage and Disposal A Identify this compound Waste (solid or in solution) B Segregate from other chemical waste streams A->B C Use a dedicated, properly sealed, and compatible waste container B->C Proceed to containerization D Label container clearly: 'this compound Waste' and affix hazardous waste label C->D E Store in a designated, secure waste accumulation area D->E Ready for storage F Arrange for pickup by certified hazardous waste disposal service E->F

Essential Safety and Operational Guidance for Handling 10-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE) and Engineering Controls

Proper PPE is critical to minimize exposure. The following table summarizes the recommended equipment and controls when working with 10-Methyldocosanoyl-CoA.

Control Type Equipment/Practice Purpose
Engineering Controls Fume Hood or Ventilated EnclosureTo minimize inhalation of any aerosols or dust.
Hand Protection Nitrile or Latex GlovesTo prevent skin contact.
Eye Protection Safety Glasses with Side Shields or GogglesTo protect eyes from splashes or dust.
Body Protection Laboratory CoatTo protect skin and clothing from contamination.
Respiratory Protection Not generally required for small quantitiesUse a NIOSH-approved respirator if aerosols or dust are generated and engineering controls are insufficient.

Operational Plan: Step-by-Step Handling

A systematic approach to handling this compound will mitigate risks and ensure the compound's stability.

prep_area 1. Designate Work Area gather_ppe 2. Assemble PPE gather_materials 3. Gather Materials & Reagents weigh 4. Weigh Compound in Fume Hood dissolve 5. Dissolve in Appropriate Solvent aliquot 6. Aliquot for Use/Storage decontaminate 7. Decontaminate Work Surfaces dispose 8. Dispose of Waste remove_ppe 9. Remove PPE cluster_waste Waste Segregation start Waste Generated solid_waste Contaminated Solids (Gloves, Tubes, etc.) start->solid_waste liquid_waste Unused/Waste Solutions start->liquid_waste disposal_container Labeled Hazardous Waste Container solid_waste->disposal_container liquid_waste->disposal_container disposal_service Licensed Disposal Service disposal_container->disposal_service

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。